molecular formula C13H11BrO B8202355 1-(4-Bromophenoxy)-2-methylbenzene

1-(4-Bromophenoxy)-2-methylbenzene

Cat. No.: B8202355
M. Wt: 263.13 g/mol
InChI Key: QSFAHSXDNHEZIC-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-2-methylbenzene is a useful research compound. Its molecular formula is C13H11BrO and its molecular weight is 263.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenoxy)-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenoxy)-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-4-(2-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFAHSXDNHEZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 1-(4-Bromophenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 1-(4-Bromophenoxy)-2-methylbenzene, a diaryl ether of significant interest in synthetic organic chemistry. Diaryl ethers are crucial structural motifs in pharmaceuticals, agrochemicals, and material science. This document details the physicochemical properties of the title compound, outlines its primary synthetic pathway via the Ullmann condensation, and discusses alternative methods such as the Buchwald-Hartwig cross-coupling. A detailed, field-proven experimental protocol for its synthesis is provided, emphasizing the rationale behind procedural choices to ensure reproducibility and high yield. Furthermore, this guide includes a discussion of the compound's potential applications, safety and handling protocols, and the expected analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important molecular scaffold.

Introduction to Diaryl Ethers

The diaryl ether linkage (Ar-O-Ar') is a cornerstone in the architecture of many biologically active molecules and advanced materials. This structural unit imparts a unique combination of conformational flexibility and chemical stability. The specific compound, 1-(4-Bromophenoxy)-2-methylbenzene, serves as a valuable intermediate. The presence of the bromo- and methyl- substituents on the two distinct aromatic rings allows for subsequent, regioselective functionalization, making it a versatile building block for creating more complex molecular targets. Its synthesis and purification are representative of the challenges and techniques central to modern organometallic and synthetic chemistry.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-(4-Bromophenoxy)-2-methylbenzene are summarized below. While experimental data for this specific molecule is not widely published, the following table is based on computed values and known properties of structurally analogous compounds.

PropertyValueSource
IUPAC Name 1-(4-Bromophenoxy)-2-methylbenzeneN/A
Synonyms 4-Bromophenyl o-tolyl etherN/A
Molecular Formula C₁₃H₁₁BrOCalculated
Molecular Weight 263.13 g/mol Calculated
CAS Number Not explicitly assignedN/A
XLogP3-AA 4.7 (approx.)Computed
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 1Computed
Rotatable Bond Count 2Computed
Topological Polar Surface Area 9.2 ŲComputed
Appearance Expected to be a colorless oil or low-melting solidAnalogous Compounds
Structural Representation

The chemical structure of 1-(4-Bromophenoxy)-2-methylbenzene is depicted below.

Caption: 2D Structure of 1-(4-Bromophenoxy)-2-methylbenzene.

Spectroscopic Profile (Expected)
  • ¹H NMR: Expected signals would include aromatic protons in the 6.8-7.5 ppm range, with distinct splitting patterns corresponding to the substitution on both rings. A singlet for the methyl (CH₃) protons would appear upfield, likely around 2.2-2.4 ppm.

  • ¹³C NMR: Aromatic carbons would resonate in the 115-160 ppm region. The methyl carbon would appear around 15-20 ppm. The carbon attached to the bromine would be significantly shifted compared to other aromatic carbons.

  • IR Spectroscopy: Key stretches would include the C-O-C ether bond (around 1200-1250 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aromatic C=C stretches (1450-1600 cm⁻¹). The C-Br stretch would appear in the fingerprint region (500-600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 262 and 264.

Synthesis and Mechanism

The formation of the C-O bond between two aromatic rings is a challenging yet crucial transformation in organic synthesis.

Primary Synthetic Route: The Ullmann Condensation

The Ullmann condensation is the classical and most robust method for synthesizing diaryl ethers.[1] It involves the copper-catalyzed reaction between an aryl halide and a phenol (or its corresponding phenoxide salt) in the presence of a base.[1][2] This reaction typically requires high temperatures (100-200 °C) and a polar, high-boiling point solvent.[3]

The generally accepted mechanism involves the formation of a copper(I) phenoxide intermediate.[4] This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether product and regenerate the copper(I) catalyst.

Ullmann_Mechanism A Ar-OH + Base B Ar-O⁻ (Phenoxide) A->B -H₂O D [Ar-O-Cu(I)] Intermediate B->D C Cu(I) Catalyst C->D F Oxidative Addition [Ar-O-Cu(III)-Ar'] D->F E Ar'-X (Aryl Halide) E->F F->C Regenerates Catalyst G Ar-O-Ar' (Product) F->G Reductive Elimination

Caption: Simplified mechanism of the Ullmann Condensation.

Experimental Protocol: Ullmann Synthesis

This protocol is a representative procedure for the synthesis of 1-(4-Bromophenoxy)-2-methylbenzene.

Reactants:

  • 4-Bromophenol

  • 2-Chlorotoluene (or 2-Bromotoluene)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF) or Sulfolane as solvent[5]

Procedure:

  • Inert Atmosphere: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq). The use of an anhydrous base like K₂CO₃ is critical to generate the nucleophilic phenoxide in situ.

  • Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry. DMF is a suitable polar aprotic solvent that facilitates the reaction by solvating the potassium phenoxide salt.

  • Reactant Addition: Add 2-chlorotoluene (1.2 eq) to the mixture. A slight excess of the aryl halide ensures the complete consumption of the more valuable phenol.

  • Heating: Heat the reaction mixture to 140-150 °C under a nitrogen or argon atmosphere and maintain this temperature for 8-12 hours.[3][6] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Filter the mixture through a pad of celite to remove the insoluble copper salts and potassium carbonate.

    • Separate the organic layer. Wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a dark oil. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(4-Bromophenoxy)-2-methylbenzene.

Alternative Synthetic Approaches

While the Ullmann condensation is traditional, modern cross-coupling reactions offer milder conditions. The Buchwald-Hartwig C-O cross-coupling is a powerful alternative that uses a palladium catalyst with specialized phosphine ligands.[2] This method often provides higher yields and tolerates a broader range of functional groups compared to the high-temperature Ullmann reaction.[2]

Potential Applications and Research Interest

1-(4-Bromophenoxy)-2-methylbenzene is not typically an end-product but rather a strategic intermediate.

  • Pharmaceutical Synthesis: The aryl bromide functionality is a prime handle for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. This makes it a key building block in the synthesis of potential drug candidates.

  • Agrochemicals: The diaryl ether core is present in many herbicides and pesticides. This intermediate can be used in the development of new, more effective agrochemical agents.

  • Material Science: Functionalized diaryl ethers can be polymerized to create high-performance polymers (poly(arylene ether)s) with excellent thermal stability and chemical resistance.[7]

Workflow A 1. Reactant Assembly (Phenol, Aryl Halide, Base) B 2. Catalyst & Solvent Addition A->B C 3. Heating under Inert Gas (140-150°C, 8-12h) B->C D 4. Reaction Quench & Extraction C->D E 5. Aqueous Washing Steps D->E F 6. Drying & Solvent Removal E->F G 7. Column Chromatography F->G H Pure Product G->H

Caption: General experimental workflow for synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8] Handling should be performed in a well-ventilated fume hood.[9][10]

  • Inhalation: Avoid inhaling vapors or dust. If dust or aerosol is generated, use a local exhaust system or appropriate respiratory protection.[9]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place, away from oxidizing agents.[9][12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Toxicological Information: Specific toxicological data for 1-(4-Bromophenoxy)-2-methylbenzene is not available. However, compounds in this class (aryl halides) may cause skin and eye irritation.[13]

Conclusion

1-(4-Bromophenoxy)-2-methylbenzene is a synthetically useful diaryl ether. Its preparation, primarily through the Ullmann condensation, provides a practical case study in C-O bond formation. The compound's true value lies in its potential for further elaboration into high-value molecules for the pharmaceutical, agrochemical, and materials sectors. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, handle, and utilize this versatile chemical intermediate.

References

  • SynArchive. Ullmann Condensation. Available at: [Link]

  • Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Royal Society of Chemistry. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available at: [Link]

  • ResearchGate. The Ullmann Ether Condensation. Available at: [Link]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
  • PubChem. 1-Bromo-4-(4-bromophenoxy)-2-methylbenzene. Available at: [Link]

  • PubChem. 1-Bromo-2-[(4-methylphenoxy)methyl]benzene. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

  • PrepChem.com. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Available at: [Link]

  • Matrix Fine Chemicals. 1-BROMO-4-CHLORO-2-METHYLBENZENE. Available at: [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. Available at: [Link]

  • Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Available at: [Link]

  • Pharmaffiliates. 1-Bromo-4-fluoro-2-methylbenzene. Available at: [Link]

  • NIST. Benzene, 1-(bromomethyl)-4-methyl-. Available at: [Link]

  • Organic Syntheses. (s)-(-)-methyl p-bromophenyl sulfoxide. Available at: [Link]

  • Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available at: [Link]

Sources

IUPAC name and synonyms for 1-(4-Bromophenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 1-(4-Bromophenoxy)-2-methylbenzene: Nomenclature, Physicochemical Profiling, and Chemoselective Synthesis

Executive Summary

The diphenyl ether structural motif is a privileged scaffold in medicinal chemistry, agrochemicals, and advanced materials due to its unique conformational flexibility and metabolic stability. 1-(4-Bromophenoxy)-2-methylbenzene is a highly valuable, unsymmetrical brominated diaryl ether. The presence of the para-bromo substituent serves as a critical synthetic handle, allowing for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Stille cross-couplings), while the ortho-methyl group provides steric encumbrance that dictates the dihedral angle of the ether linkage.

This whitepaper provides a comprehensive analysis of its nomenclature, physicochemical properties, and the mechanistic rationale for its chemoselective synthesis, tailored for drug development professionals and synthetic chemists.

Nomenclature and Physicochemical Profiling

Accurate identification and tracking of chemical intermediates are foundational to reproducible research. The target compound is recognized by several synonyms depending on the nomenclature system applied (IUPAC vs. traditional ether nomenclature)[1].

Table 1: Identification and Physicochemical Properties

ParameterData / Descriptor
IUPAC Name 1-(4-bromophenoxy)-2-methylbenzene
Common Synonyms 4-bromo-2'-methyldiphenyl ether; 4-bromophenyl o-tolyl ether; o-cresyl 4-bromophenyl ether
CAS Registry Number 92022-43-0[1]
Molecular Formula C₁₃H₁₁BrO
Molecular Weight 263.13 g/mol
Structural Features Unsymmetrical diaryl ether; 4-bromo substitution on ring A; 2-methyl substitution on ring B
Predicted Reactivity Highly reactive at the C-Br bond under Pd(0) catalysis; stable to standard acidic/basic conditions

Strategic Retrosynthesis and Mechanistic Rationale

The synthesis of unsymmetrical diaryl ethers is traditionally achieved via two primary transition-metal-catalyzed pathways: the Ullmann Ether Synthesis (Cu-catalyzed)[2] and the Buchwald-Hartwig Cross-Coupling (Pd-catalyzed)[3][4].

To synthesize 1-(4-bromophenoxy)-2-methylbenzene, we must consider the chemoselectivity of the starting materials. The molecule can be disconnected in two ways:

  • Route A: Coupling 4-bromophenol with 2-iodotoluene.

  • Route B: Coupling 1-bromo-4-iodobenzene with o-cresol.

Retrosynthesis Target 1-(4-Bromophenoxy) -2-methylbenzene Disconnection C-O Bond Disconnection Target->Disconnection RouteA Route A: 4-Bromophenol + 2-Iodotoluene Disconnection->RouteA RouteB Route B: 1-Bromo-4-iodobenzene + o-Cresol Disconnection->RouteB

Fig 1: Retrosynthetic disconnection strategies for the diaryl ether scaffold.

Expertise & Causality (Why Route B is superior): Route B is the preferred pathway due to the inherent bond dissociation energies of the dihalogenated starting material (1-bromo-4-iodobenzene). The C-I bond (~55 kcal/mol) is significantly weaker than the C-Br bond (~68 kcal/mol). By utilizing a Palladium(0) catalyst, oxidative addition will occur chemoselectively at the C-I bond, leaving the C-Br bond entirely intact for future synthetic steps[5]. If Route A were used, the C-Br bond on the phenol could prematurely react, leading to unwanted oligomerization or side products.

The Buchwald-Hartwig C-O Coupling Mechanism

The Pd-catalyzed C-O cross-coupling operates through a highly orchestrated catalytic cycle. Unlike classical nucleophilic aromatic substitution (S_NAr) which requires electron-deficient arenes, this mechanism works efficiently on unactivated systems[6].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-I adds to Pd(0) Pd0->OxAdd PdII_1 Ar-Pd(II)-I L_n OxAdd->PdII_1 LigEx Ligand Exchange Ar'OH + Base PdII_1->LigEx PdII_2 Ar-Pd(II)-OAr' L_n LigEx->PdII_2 RedElim Reductive Elimination Forms Ar-O-Ar' PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product 1-(4-Bromophenoxy) -2-methylbenzene RedElim->Product

Fig 2: Pd-catalyzed Buchwald-Hartwig C-O cross-coupling catalytic cycle.

  • Oxidative Addition: The active Pd(0) species inserts into the weaker C-I bond of 1-bromo-4-iodobenzene.

  • Ligand Exchange: The base (e.g., Cs₂CO₃) deprotonates o-cresol. The resulting phenoxide displaces the iodide on the Pd(II) complex.

  • Reductive Elimination: The sterically demanding ligand forces the aryl and phenoxy groups together, forming the new C-O bond and regenerating the Pd(0) catalyst[4].

Experimental Protocol: Chemoselective Synthesis

The following is a self-validating, step-by-step methodology optimized for high yield and strict chemoselectivity, preventing the activation of the bromine atom.

Reagents Required:

  • 1-Bromo-4-iodobenzene (1.0 equiv, limiting reagent)

  • o-Cresol (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd) - Precatalyst

  • RockPhos or Tol-BINAP (0.04 equiv) - Bulky biarylphosphine ligand to accelerate reductive elimination

  • Cs₂CO₃ (1.5 equiv, anhydrous) - Base

  • Anhydrous Toluene (0.3 M relative to aryl halide)

Step-by-Step Methodology:

  • Vessel Preparation (Strict Anaerobic Control): Flame-dry a Schlenk flask equipped with a magnetic stir bar under a high vacuum. Backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Pd(0) and electron-rich phosphine ligands are highly susceptible to oxidation; ambient oxygen will immediately poison the catalytic cycle.

  • Reagent Charging: Under a positive flow of Argon, add 1-bromo-4-iodobenzene, o-cresol, Pd₂(dba)₃, the chosen phosphine ligand, and anhydrous Cs₂CO₃ to the flask.

  • Solvent Addition & Degassing: Inject anhydrous toluene via a gas-tight syringe. Degas the resulting suspension using the freeze-pump-thaw method (minimum 3 cycles) or by vigorous Argon sparging for 15 minutes.

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours. Monitor the reaction progression via TLC (Hexanes/EtOAc 95:5) or LC-MS. Causality: While oxidative addition of the C-I bond occurs near room temperature, the reductive elimination of the bulky diaryl ether requires significant thermal energy.

  • Workup & Catalyst Removal: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a tightly packed pad of Celite. This step removes the precipitated inorganic salts (CsI) and the bulk of the palladium catalyst.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with 1M NaOH (2 × 20 mL) to deprotonate and remove any unreacted o-cresol into the aqueous phase. Follow with a brine wash (1 × 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% hexanes to 98:2 hexanes/ethyl acetate) to isolate 1-(4-bromophenoxy)-2-methylbenzene as a highly pure product.

Analytical Validation

To validate the structural integrity and chemoselectivity of the synthesized compound, the following analytical suite is required:

  • ¹H NMR (CDCl₃): Look for the distinct singlet of the ortho-methyl group (~2.2 ppm, 3H). The aromatic region (6.5–7.5 ppm, 8H) will display a characteristic AA'BB' splitting pattern for the para-substituted bromophenyl ring, confirming the bromine remains intact.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS should reveal the molecular ion peak. Crucially, due to the naturally occurring isotopes of Bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the mass spectrum must display a distinct isotopic doublet at m/z 262.0 and 264.0, definitively proving the retention of the bromine atom.

References

  • Royal Society of Chemistry. "Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents". RSC Books. Available at:[Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction". Organic Chemistry Portal. Available at:[Link]

  • Grokipedia / Wikipedia. "Buchwald–Hartwig amination and Carbon-Oxygen Couplings". Wikipedia. Available at:[Link]

  • ResearchGate. "Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands". Journal of the American Chemical Society. Available at:[Link]

Sources

Technical Whitepaper: Synthesis, Profiling, and Applications of 1-(4-Bromophenoxy)-2-methylbenzene (CAS: 92022-43-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromophenoxy)-2-methylbenzene, commonly referred to as 4-bromophenyl o-tolyl ether, is a structurally significant halogenated diaryl ether[1]. Registered under CAS number 92022-43-0[2], this compound serves as a pivotal building block in advanced organic synthesis, medicinal chemistry, and materials science. The molecule features a chemically orthogonal bromo-substituent on one aromatic ring and an electron-donating methyl group on the other, bridged by a flexible ether linkage. This specific substitution pattern allows researchers to utilize the compound as an electrophilic partner in downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the robust diaryl ether core.

Physicochemical Profiling

Accurate physicochemical data is critical for reaction design, particularly concerning solvent selection, thermodynamic heating limits, and purification strategies.

PropertyValue / Description
IUPAC Name 1-(4-bromophenoxy)-2-methylbenzene
Common Synonyms 4-bromophenyl o-tolyl ether; 4-bromo-1-(2-methylphenoxy)benzene
CAS Registry Number 92022-43-0[3]
Molecular Formula C13H11BrO[4]
Molecular Weight 263.13 g/mol [4]
Physical State Liquid to low-melting solid (ambient temperature)
Solubility Soluble in DCM, EtOAc, THF, Toluene; Insoluble in water
Commercial Purity Typically ≥96%[2]

Strategic Synthetic Pathways

Pathway A: Chemoselective Ullmann-Type Condensation The classical Ullmann ether synthesis often requires harsh temperatures (120–220 °C) and stoichiometric copper, which can lead to unwanted side reactions and product degradation[5]. However, modern catalytic Ullmann-type couplings allow for the highly chemoselective coupling of o-cresol with 1-bromo-4-iodobenzene. Because the oxidative addition of Cu(I) into a C-I bond is kinetically favored over a C-Br bond, the reaction can be tuned to exclusively form the ether linkage at the iodinated position[6]. The use of specific ligands (e.g., 1,10-phenanthroline derivatives or salicylaldimines) is critical to minimize competitive bromo-iodo exchange pathways that would otherwise yield complex, inseparable mixtures[5][6].

Pathway B: Chan-Lam Coupling For highly sensitive substrates or when avoiding strong bases and high temperatures is paramount, the Chan-Lam coupling is the superior choice. This method couples 4-bromophenylboronic acid with o-cresol using a Copper(II) catalyst, typically Cu(OAc)2, at room temperature in the presence of ambient oxygen[7][8]. The reaction proceeds via a Cu(III)-aryl-alkoxide intermediate and tolerates a wide range of functional groups, making it a highly reliable, bench-stable protocol for diaryl ether synthesis[7][9].

Mechanistic Insights and Workflows

The causality behind the Ullmann coupling relies on the Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species undergoes oxidative addition with the aryl iodide. Base-assisted ligand exchange introduces the phenoxide (o-cresolate), followed by reductive elimination to forge the C-O bond and regenerate the catalyst.

UllmannCycle CuI Active Cu(I) Catalyst [CuL] OxAdd Oxidative Addition 1-Bromo-4-iodobenzene Forms Cu(III) Intermediate CuI->OxAdd Chemoselective C-I Insertion LigEx Ligand Exchange Addition of o-Cresolate OxAdd->LigEx Base-assisted (Cs2CO3) RedElim Reductive Elimination Release of Diaryl Ether LigEx->RedElim Intermediate Rearrangement RedElim->CuI Catalyst Regeneration Product 1-(4-Bromophenoxy)-2-methylbenzene (CAS: 92022-43-0) RedElim->Product Product Release

Caption: Catalytic cycle of the chemoselective Ullmann ether synthesis for CAS 92022-43-0.

Workflow Step1 1. Reaction Setup Inert Atmosphere Dry Solvent Step2 2. Reagent Addition Cu Precatalyst + Ligand Base + Substrates Step1->Step2 Step3 3. Thermal Activation Heating (90-110°C) TLC Monitoring Step2->Step3 Step4 4. Aqueous Workup Quench & Extract Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Chromatography Hexane/EtOAc Step4->Step5 Step6 6. Validation NMR & GC-MS Confirm Purity Step5->Step6

Caption: Standardized experimental workflow for the synthesis and isolation of diaryl ethers.

Experimental Protocols

Protocol 1: Chemoselective Ullmann Synthesis (Self-Validating System)

This protocol is designed to maximize the yield of 1-(4-bromophenoxy)-2-methylbenzene while completely suppressing the reaction at the carbon-bromine bond[6].

  • Preparation : Oven-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3 cycles) to ensure a strictly inert atmosphere.

  • Reagent Loading : Add CuI (10 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) as the ligand, and Cs2CO3 (2.0 equiv) to the flask. The choice of a phenanthroline-type ligand is critical to prevent bromo-iodo exchange[6].

  • Substrate Addition : Introduce 1-bromo-4-iodobenzene (1.0 equiv) and o-cresol (1.2 equiv), followed by anhydrous 1,4-dioxane (to reach a 0.2 M concentration).

  • Reaction Execution : Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath for 16-24 hours. Monitor via TLC (Hexanes:EtOAc 9:1). Self-Validation: The complete disappearance of the aryl iodide spot on the TLC plate validates reaction progression.

  • Workup : Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove insoluble copper salts. Wash the organic layer with 1M NaOH (to remove unreacted o-cresol), water, and brine. Dry over anhydrous Na2SO4.

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (100% Hexanes to 2% EtOAc in Hexanes) to isolate the pure 1-(4-bromophenoxy)-2-methylbenzene.

Protocol 2: Chan-Lam Ambient Coupling
  • Preparation : In an open-air round-bottom flask, combine 4-bromophenylboronic acid (1.5 equiv) and o-cresol (1.0 equiv) in dichloromethane (DCM)[7].

  • Catalyst & Base : Add Cu(OAc)2 (10 mol%), pyridine (2.0 equiv), and activated 4Å molecular sieves. Causality: The sieves are required to scavenge water generated during the reaction, preventing the protodeboronation of the boronic acid[8].

  • Reaction Execution : Stir the heterogeneous mixture vigorously at room temperature for 24-48 hours. The ambient oxygen acts as the terminal oxidant required to turn over the catalytic cycle[8].

  • Workup & Purification : Filter the mixture through Celite, wash with 1M HCl to remove pyridine, and concentrate. Purify via flash chromatography to yield the target ether.

References

  • Wikipedia - Chan-Lam coupling. Retrieved from: [Link]

  • Organic Chemistry Portal - Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Retrieved from: [Link]

  • NIH PMC - Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from: [Link]

  • ACS Publications - Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. Retrieved from: [Link]

  • Chinese Chemical Letters - Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Retrieved from:[Link]

Sources

Predictive Toxicology, Handling, and Validation Protocols for 1-(4-Bromophenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Synthetic Chemists, and Drug Development Professionals Compound: 1-(4-Bromophenoxy)-2-methylbenzene (CAS: 92022-43-0)

Executive Summary

1-(4-Bromophenoxy)-2-methylbenzene is a monobrominated methyl-diphenyl ether. As a structural analog to Polybrominated Diphenyl Ethers (PBDEs), it presents unique challenges in laboratory handling and in vitro evaluation. Because specific, isolated toxicological literature on this exact CAS is limited, researchers must employ predictive toxicology based on its structural pharmacophores: a lipophilic brominated aromatic ring, a flexible ether linkage, and a metabolically labile o-tolyl methyl group. This whitepaper establishes the mechanistic toxicity profile of this class of compounds and provides self-validating protocols for safe handling and experimental cytotoxicity assessment.

Section 1: Mechanistic Toxicology & Structural Alerts

To design effective safety and experimental protocols, we must first understand the causality behind the compound's biological interactions. The toxicity of halogenated diphenyl ethers is not random; it is dictated by specific structural alerts that drive cellular disruption.

  • Lipophilicity and Bioaccumulation: The bromine substituent significantly increases the compound's partition coefficient (Log Kow​ ). This high lipophilicity drives rapid integration into phospholipid bilayers, allowing the compound to easily cross cellular membranes and bioaccumulate in adipose tissues[1].

  • Hepatic Oxidative Stress: The liver is the primary organ for xenobiotic detoxification and is highly susceptible to PBDE-induced oxidative damage[2]. Cytochrome P450 enzymes attempt to functionalize the methyl group (via hydroxylation), which can uncouple electron transport and lead to the overproduction of Reactive Oxygen Species (ROS) such as hydrogen peroxide ( H2​O2​ ) and hydroxyl radicals ( ∙OH ).

  • Macromolecular Damage & Apoptosis: Elevated ROS induces severe downstream effects, including lipid peroxidation (measurable by elevated malondialdehyde, MDA) and protein carbonylation[3]. This oxidative stress ultimately triggers mitochondrial dysfunction and apoptosis via Caspase-3 and Caspase-9 activation[4].

  • Endocrine Disruption: The diphenyl ether backbone structurally mimics thyroid hormones (T3/T4). This mimicry allows halogenated ethers to competitively inhibit the human sodium-iodide symporter (NIS), disrupting thyroid homeostasis[5].

ToxicityPathway Exposure 1-(4-Bromophenoxy) -2-methylbenzene Metabolism Hepatic CYP450 Metabolism Exposure->Metabolism Cellular Uptake ROS ROS Overproduction (H2O2, O2•-, •OH) Metabolism->ROS Enzymatic Uncoupling Damage Lipid Peroxidation & Protein Carbonylation ROS->Damage Oxidative Stress Apoptosis Caspase 3/9 Activation (Apoptosis) Damage->Apoptosis Mitochondrial Dysfunction

Mechanistic pathway of PBDE-analog induced cellular toxicity via ROS generation and apoptosis.

Section 2: Quantitative Toxicological Baselines

To establish safe exposure limits and assay concentrations, we rely on extrapolated data from closely related brominated diphenyl ethers and halogenated aromatics.

Property / MetricPredictive Value for PBDE AnalogsToxicological Implication
Log Kow​ (Lipophilicity) 5.0 - 6.5High potential for bioaccumulation and rapid dermal/membrane penetration.
Primary Target Organ LiverSusceptible to CYP450-mediated bioactivation and subsequent hepatocyte apoptosis.
Cellular Mechanism ROS OverproductionInduces lipid peroxidation, protein carbonylation, and DNA damage.
Endocrine Disruption Moderate (Thyroid Axis)Structural mimicry of T3/T4 may inhibit the sodium-iodide symporter (NIS).

Section 3: Standard Operating Procedure (SOP) for Safe Handling

Because halogenated diphenyl ethers present both systemic toxicity and environmental persistence, standard laboratory handling is insufficient. The following protocol integrates a self-validating feedback loop to ensure containment efficacy.

Step 1: Engineering Controls All weighing, dissolution, and transferring must be conducted inside a Class II, Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood. Causality: The compound's potential to form aerosolized particulates during powder transfer poses a severe inhalation risk. B2 cabinets ensure 100% exhaust without recirculation, preventing laboratory contamination.

Step 2: Personal Protective Equipment (PPE) Operators must wear nitrile gloves (minimum 8 mil thickness) or Viton gloves, a disposable Tyvek sleeve cover, and tightly fitting safety goggles. Causality: The high lipophilicity of brominated diphenyl ethers allows them to rapidly permeate standard latex gloves and dermal layers. Nitrile or Viton provides a necessary chemical barrier against non-polar organics.

Step 3: Decontamination and Disposal Spills must be absorbed using a non-combustible material (e.g., vermiculite) and placed in a sealed, hazardous waste container. Surfaces should be wiped with a non-polar solvent (e.g., isopropanol) followed by soap and water. Causality: Aqueous cleaning alone is ineffective due to the compound's extreme hydrophobicity. Isopropanol solubilizes the residue for complete physical removal.

Step 4: Containment Validation (Self-Validating Step) Post-handling, conduct surface wipe sampling of the fume hood and gloves using isopropanol swabs, and analyze the swabs via GC-MS. Causality: This provides a self-validating feedback loop to ensure the efficacy of the PPE and decontamination procedures, confirming zero environmental release and protecting subsequent operators.

Section 4: Self-Validating Experimental Protocol for Cytotoxicity

To empirically validate the predicted hepatotoxicity and ROS-mediated damage of 1-(4-Bromophenoxy)-2-methylbenzene, researchers should utilize the following in vitro workflow. This protocol is designed as a self-validating system: it doesn't just measure cell death; it proves why the cells are dying.

Step 1: Cell Culturing and Seeding Seed HepG2 (human liver carcinoma) cells at 1×104 cells/well in a 96-well plate and incubate overnight. Causality: HepG2 cells retain essential hepatic metabolic enzymes (CYP450s) necessary to bioactivate the methylbenzene moiety, providing a physiologically relevant model for xenobiotic metabolism compared to non-hepatic lines.

Step 2: Compound Preparation Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Causality: The high lipophilicity of the brominated ether requires an organic solvent; however, the final DMSO concentration in the culture media must be kept strictly below 0.1% v/v to prevent solvent-induced baseline cytotoxicity.

Step 3: Dosing and Orthogonal Validation Setup Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM). In a parallel set of identical wells, pre-treat the cells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound exposure. Causality: This creates the self-validating mechanism. If the compound's toxicity is truly driven by oxidative stress, NAC (a potent ROS scavenger) will neutralize the free radicals and rescue cell viability. If viability is not rescued, an alternative toxicity mechanism must be investigated.

Step 4: ROS Quantification Post 24-hour exposure, incubate cells with 10 µM H2DCFDA for 30 minutes. Measure fluorescence (Ex/Em: 485/535 nm). Causality: H2DCFDA is non-fluorescent until it is cleaved by intracellular esterases and oxidized by ROS, providing a direct, quantitative readout of intracellular oxidative stress.

Step 5: Viability Endpoint Analysis Assess final cell viability using an MTT or CellTiter-Glo assay to correlate ROS generation with cellular apoptosis.

ExperimentalWorkflow HepG2 HepG2 Cell Culture (Metabolic Model) Dosing Dosing: Compound vs. Vehicle (DMSO) Control HepG2->Dosing PrimaryAssay Primary Assay: H2DCFDA (ROS Detection) Dosing->PrimaryAssay Direct Effect Validation Orthogonal Validation: NAC (ROS Scavenger) Rescue Dosing->Validation Mechanistic Proof Endpoint Endpoint Analysis: Cell Viability (MTT) PrimaryAssay->Endpoint Validation->Endpoint Viability Recovery

Self-validating experimental workflow utilizing NAC rescue to confirm ROS-mediated cytotoxicity.

References

  • Title: A Mini View of Polybrominated Diphenyl Ethers (PBDEs) Developmental Neurotoxicity and Mechanism. Source: Longdom Publishing. URL: [Link]

  • Title: Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Source: NIH (PMC). URL: [Link]

  • Title: Mechanisms of Male Reproductive Toxicity of Polybrominated Diphenyl Ethers. Source: SciSpace. URL: [Link]

  • Title: Phytotoxicity of Brominated Diphenyl Ether-47 (BDE-47) and Its Hydroxylated and Methoxylated Analogues. Source: CORE. URL: [Link]

  • Title: Phytotoxicity of Brominated Diphenyl Ether-47 (BDE-47) and Its Hydroxylated and Methoxylated Analogues to Maize. Source: ACS Publications. URL: [Link]

  • Title: High-throughput screening and chemotype-enrichment analysis of ToxCast phase II chemicals evaluated for human sodium-iodide symporter (NIS) inhibition. Source: NIH (PMC). URL: [Link]

Sources

Methodological & Application

Synthesis Protocol and Mechanistic Insights for 1-(4-Bromophenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Application: Building blocks for kinase inhibitors, agrochemicals, and advanced materials

Strategic Overview & Retrosynthetic Logic

The diaryl ether motif is a privileged pharmacophore in modern drug discovery. The synthesis of 1-(4-Bromophenoxy)-2-methylbenzene (also known as 4-bromo-2'-methyldiphenyl ether) presents a specific synthetic challenge: forming a robust C–O bond while strictly preserving the aryl bromide moiety for downstream functionalization (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira cross-couplings).

To achieve absolute chemoselectivity, we bypass traditional nucleophilic aromatic substitution (SNAr), which requires highly electron-deficient rings. Instead, we rely on two highly controlled, transition-metal-catalyzed pathways:

  • The Modified Ullmann Coupling: Exploits the differential oxidative addition rates of C–I vs. C–Br bonds.

  • The Chan-Lam-Evans Coupling: Utilizes a boronic acid precursor to dictate absolute regiocontrol under mild, room-temperature conditions.

Retrosynthesis cluster_ullmann Route A: Ullmann Coupling cluster_chanlam Route B: Chan-Lam Coupling Target 1-(4-Bromophenoxy)- 2-methylbenzene U_Phenol o-Cresol U_Phenol->Target Cu(I), Base, Heat U_Halide 1-Bromo-4-iodobenzene U_Halide->Target C_Phenol o-Cresol C_Phenol->Target Cu(II), Base, O2 C_Boronic 4-Bromophenylboronic acid C_Boronic->Target

Retrosynthetic pathways for 1-(4-Bromophenoxy)-2-methylbenzene via Ullmann and Chan-Lam couplings.

Comparative Analysis of Synthetic Strategies

Selecting the appropriate protocol depends on laboratory infrastructure (e.g., availability of inert gas manifolds) and substrate sensitivity. Table 1 summarizes the operational parameters of both methods.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterRoute A: Modified Ullmann CouplingRoute B: Chan-Lam-Evans Coupling
Primary Reagents o-Cresol + 1-Bromo-4-iodobenzeneo-Cresol + 4-Bromophenylboronic acid
Catalyst System CuI (5–10 mol%)Cu(OAc)₂ (10–20 mol%)
Base / Additives Cs₂CO₃ / N,N-DimethylglycinePyridine / 4Å Molecular Sieves
Solvent / Temp Dioxane or DMF / 90–110 °CDichloromethane (DCM) / 25 °C (RT)
Atmosphere Inert (Argon/Nitrogen)Open Air (O₂ required)
Chemoselectivity High (C–I reacts rapidly; C–Br is inert)Absolute (Boronic acid dictates site)

Mechanistic Causality: The Chan-Lam-Evans Cycle

Unlike the Ullmann reaction which operates via a Cu(I)/Cu(III) cycle under strict exclusion of oxygen[1], the2[2] is uniquely driven by atmospheric oxygen. The reaction begins with a Cu(II) precatalyst. Transmetalation of the boronic acid to the copper center is followed by coordination of the phenol. Crucially, atmospheric oxygen oxidizes the Cu(II) intermediate to a highly electrophilic Cu(III) species . This high-energy state forces a rapid reductive elimination, forging the C–O bond and releasing the product while turning over the catalyst[3].

CatalyticCycle Cu2 Cu(II)L2 Precatalyst Transmetalation Transmetalation Cu2->Transmetalation Coordination Coordination Transmetalation->Coordination Oxidation Oxidation Coordination->Oxidation RedElim RedElim Oxidation->RedElim Reox Reox RedElim->Reox Product Release Reox->Cu2 Catalytic Turnover

Mechanistic catalytic cycle of the Chan-Lam-Evans cross-coupling reaction driven by oxygen.

Experimental Protocols (Self-Validating Systems)

Protocol A: Copper-Catalyzed Ullmann Coupling (Buchwald Modification)

This methodology is adapted from the foundational work by 1[1], which utilizes cesium carbonate to bypass the need for pre-forming reactive phenoxide salts.

Step-by-Step Procedure:

  • Reagent Assembly: In an oven-dried Schlenk tube, add o-cresol (1.0 mmol, 108 mg), 1-bromo-4-iodobenzene (1.2 mmol, 339 mg), CuI (0.1 mmol, 19 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

    • Causality: 1-bromo-4-iodobenzene is selected because the lower bond dissociation energy of C–I (compared to C–Br) ensures the copper catalyst inserts exclusively at the iodine site.

  • Atmospheric Control: Seal the tube with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

    • Causality: Strict exclusion of oxygen prevents the irreversible oxidation of the active Cu(I) catalyst to inactive Cu(II) oxides.

  • Solvent & Ligand Addition: Inject anhydrous DMF (3.0 mL) and N,N-dimethylglycine (0.2 mmol, 20.6 mg) via syringe.

    • Causality: The amino acid ligand coordinates the copper center, preventing the precipitation of inactive "copper black" and dramatically accelerating the reaction rate[1].

  • Reaction Execution: Heat the mixture in an oil bath at 90 °C for 16 hours. Track progression via TLC (Hexanes/EtOAc 9:1).

  • Workup & Validation: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M NaOH (2 × 10 mL).

    • Causality: The NaOH wash deprotonates and extracts any unreacted o-cresol into the aqueous layer, creating a self-purifying step that simplifies chromatography. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (100% Hexanes to 98:2 Hexanes/EtOAc) to yield the product as a colorless oil/white solid.

Protocol B: Chan-Lam-Evans Coupling (Room Temperature)

This protocol is ideal for thermally sensitive substrates and leverages the 3[3].

Step-by-Step Procedure:

  • Reagent Assembly: In a 50 mL round-bottom flask (open to air), combine o-cresol (1.0 mmol, 108 mg), 4-bromophenylboronic acid (1.5 mmol, 301 mg), and Cu(OAc)₂ (0.1 mmol, 18.2 mg).

  • Moisture Scavenging: Add freshly activated 4Å molecular sieves (400 mg).

    • Causality: The coupling generates water as a byproduct. If left unsequestered, water hydrolyzes the boronic acid (protodeboronation) into bromobenzene, severely depressing the yield.

  • Solvent & Base Addition: Add DCM (10 mL) followed by Pyridine (5.0 mmol, 0.4 mL).

    • Causality: Pyridine serves a dual purpose: it acts as a base to deprotonate the phenol and as an L-type ligand to stabilize the copper intermediates.

  • Reaction Execution: Stir the reaction vigorously at room temperature for 24–48 hours.

    • Causality: Vigor is required to continuously entrain atmospheric oxygen into the solvent, which is the stoichiometric oxidant required for the Cu(II) to Cu(III) transition[2].

  • Workup & Validation: Filter the dark green/brown suspension through a tightly packed pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the filtrate with 1M HCl (2 × 15 mL).

    • Causality: The acidic wash protonates and removes the excess pyridine into the aqueous layer.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes).

Analytical Validation Logic

To confirm the successful synthesis of 1-(4-Bromophenoxy)-2-methylbenzene, the following analytical signatures must be verified:

  • GC-MS: A distinct isotopic doublet at m/z ~262 and 264 (1:1 ratio) is required, confirming the preservation of the bromine atom.

  • ¹H NMR (CDCl₃): Look for the diagnostic singlet of the aryl methyl group (o-tolyl) around δ 2.20–2.30 ppm (3H). The aromatic region should show an AA'BB' system for the p-substituted bromophenoxy ring (two doublets integrating to 2H each, around δ 6.80 and 7.40 ppm), alongside the complex multiplet of the o-substituted ring.

References

  • Marcoux, J.-F.; Doye, S.; Buchwald, S. L. "A General Copper-Catalyzed Synthesis of Diaryl Ethers." American Chemical Society (acs.org).
  • "Chan-Lam Coupling." Organic Chemistry Portal.
  • "Chan–Lam coupling." Wikipedia.

Sources

Application Note: Preparation of 1-(4-Bromophenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 1-(4-Bromophenoxy)-2-methylbenzene (CAS: 92022-43-0)

Strategic Route Selection & Mechanistic Causality

1-(4-Bromophenoxy)-2-methylbenzene is a critical unsymmetrical diaryl ether building block. The retention of the aryl bromide moiety is essential, as it serves as a synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in active pharmaceutical ingredient (API) development.

To synthesize this molecule, the primary challenge is achieving strict chemoselectivity —forming the ether linkage without disturbing the bromine atom. We outline two field-proven methodologies to achieve this:

The Chemoselective Ullmann Approach (Primary Route)

The modern, ligand-accelerated Ullmann coupling is the most robust method for scaling up diaryl ethers 1.

  • Reagents: 1-Bromo-4-iodobenzene + o-Cresol (2-methylphenol).

  • Causality for Chemoselectivity: The bond dissociation energy of C–I (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol). By using 1-bromo-4-iodobenzene, the Cu(I) catalyst selectively undergoes oxidative addition at the iodine position. The bromine remains completely unreactive under these optimized conditions.

  • Causality for Additives: Cesium carbonate (Cs₂CO₃) is utilized due to the "cesium effect"—its large ionic radius generates a highly nucleophilic, "naked" phenoxide anion. Bidentate ligands like 1,10-phenanthroline or N,N-dimethylglycine stabilize the Cu(I) center against disproportionation and increase its electron density, dramatically lowering the required activation energy 2.

The Chan-Lam Oxidative Approach (Alternative Route)

For laboratories lacking high-temperature or microwave capabilities, the Chan-Lam coupling offers a room-temperature alternative 3.

  • Reagents: 4-Bromophenol + o-Tolylboronic acid.

  • Causality for Reagents: This is an oxidative coupling driven by Cu(OAc)₂. Because no halogens are cleaved during the C–O bond formation (the boronic acid acts as the coupling partner), the bromine on the phenol is inherently safe.

  • Causality for Atmosphere: Unlike the Ullmann reaction which requires strict inertion, the Chan-Lam cycle requires oxygen (air) as a terminal oxidant to regenerate the active Cu(II) species from Cu(I) 4.

Quantitative Route Comparison

Table 1: Comparison of Reagent Systems and Conditions for 1-(4-Bromophenoxy)-2-methylbenzene Synthesis.

RouteElectrophile + NucleophileCatalyst / LigandBase / SolventTemp / TimeExpected YieldChemoselectivity
Ligand-Accelerated Ullmann 1-Bromo-4-iodobenzene + o-CresolCuI (10 mol%) / 1,10-PhenanthrolineCs₂CO₃ / Toluene100 °C / 18 h85-92%Excellent (C-I cleavage only)
Microwave Ullmann 1-Bromo-4-iodobenzene + o-CresolCuI (10 mol%) / N,N-DimethylglycineK₃PO₄ / Dioxane150 °C (MW) / 2 h80-88%Excellent
Chan-Lam Coupling o-Tolylboronic acid + 4-BromophenolCu(OAc)₂ (20 mol%) / NoneEt₃N / DCM25 °C / 24-48 h70-80%Moderate (Requires O₂)

Mechanistic & Workflow Visualizations

Mechanism CuI Cu(I) Precatalyst ActiveCu Active L-Cu(I)-OAr (Phenoxide Complex) CuI->ActiveCu Ligand + Base + o-Cresol OxAdd Oxidative Addition (Ar-I Cleavage) ActiveCu->OxAdd 1-Bromo-4-iodobenzene CuIII Cu(III) Intermediate [L-Cu(Ar)(OAr)] OxAdd->CuIII RedElim Reductive Elimination (C-O Bond Formation) CuIII->RedElim RedElim->ActiveCu Catalyst Regeneration Product Diaryl Ether Product RedElim->Product

Fig 1. Ligand-accelerated Cu(I)/Cu(III) catalytic cycle for selective C-O bond formation.

Workflow Prep 1. Reagent Assembly (Ar-I + Phenol + CuI + Ligand + Base) Inert 2. Atmosphere Control (Vacuum/Argon cycles x3) Prep->Inert React 3. Reaction Execution (Heat to 100°C, 18h) Inert->React IPC 4. In-Process Validation (GC-MS: Check Ar-I depletion) React->IPC Quench 5. Quench & Filtration (Cool, filter through Celite) IPC->Quench Purify 6. Isolation (Flash Chromatography) Quench->Purify

Fig 2. Step-by-step self-validating workflow for Ullmann diaryl ether preparation.

Self-Validating Experimental Protocols

Protocol A: Ligand-Accelerated Ullmann Coupling (Recommended)

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the causality of the reaction is actively monitored.

Materials:

  • 1-Bromo-4-iodobenzene (1.0 equiv, 10 mmol, 2.83 g)

  • o-Cresol (1.2 equiv, 12 mmol, 1.30 g)

  • Copper(I) iodide (0.1 equiv, 1 mmol, 190 mg)

  • 1,10-Phenanthroline (0.2 equiv, 2 mmol, 360 mg)

  • Anhydrous Cs₂CO₃ (2.0 equiv, 20 mmol, 6.52 g)

  • Anhydrous Toluene (25 mL)

Step-by-Step Methodology:

  • Assembly & Inertion: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI, 1,10-phenanthroline, Cs₂CO₃, and 1-bromo-4-iodobenzene. Seal the flask with a rubber septum.

    • Causality: Solid reagents are added first to facilitate efficient degassing.

  • Atmosphere Control: Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.

    • Validation Check: Failure to strictly exclude oxygen will result in the irreversible oxidation of Cu(I) to inactive Cu(II), halting the catalytic cycle.

  • Liquid Addition: Inject anhydrous toluene and o-cresol via syringe through the septum.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 18 hours.

    • Validation Check (Visual): Within 30 minutes of heating, the suspension should transition from a pale green/yellow to a deep, dark brown. This color shift confirms the formation of the active L-Cu(I)-phenoxide complex. If the solution remains pale, the Cs₂CO₃ may be wet, preventing phenoxide generation.

  • In-Process Control (IPC): After 12 hours, withdraw a 50 µL aliquot, dilute with EtOAc, and analyze via GC-MS.

    • Validation Check (Analytical): The reaction is complete when the peak for 1-bromo-4-iodobenzene is entirely depleted. The presence of unreacted 1-bromo-4-iodobenzene alongside depleted o-cresol indicates unwanted phenol homocoupling (due to O₂ ingress).

  • Quench & Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter the dark suspension through a pad of Celite to remove copper salts and inorganic bases. Wash the Celite pad with additional EtOAc (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 100% Hexanes to 98:2 Hexanes/EtOAc) to yield 1-(4-Bromophenoxy)-2-methylbenzene as a clear to pale-yellow oil.

Protocol B: Chan-Lam Oxidative Coupling

Materials:

  • 4-Bromophenol (1.0 equiv, 10 mmol, 1.73 g)

  • o-Tolylboronic acid (1.5 equiv, 15 mmol, 2.04 g)

  • Copper(II) acetate (0.2 equiv, 2 mmol, 363 mg)

  • Triethylamine (2.0 equiv, 20 mmol, 2.78 mL)

  • Activated 4Å Molecular Sieves (2.0 g)

  • Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • Assembly: In a 100 mL round-bottom flask, combine 4-bromophenol, o-tolylboronic acid, Cu(OAc)₂, and 4Å molecular sieves in DCM.

    • Causality: Molecular sieves are strictly required to scavenge water generated during the reaction. Excess water causes rapid protodeboronation of the o-tolylboronic acid, destroying the electrophile.

  • Base Addition & Oxidation: Add triethylamine. Do NOT seal the flask. Equip the flask with a drying tube (Drierite) to allow atmospheric oxygen to enter while excluding ambient moisture.

  • Reaction Execution: Stir vigorously at room temperature (25 °C) for 24-48 hours.

    • Validation Check (Visual): The reaction will initially appear bright blue (Cu(II)). As the catalytic cycle progresses and Cu(I) intermediates are formed and re-oxidized, the mixture will shift to a dark green/brown slurry.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1, UV active). The reaction is complete upon the disappearance of the 4-bromophenol spot.

  • Workup: Filter the mixture through Celite to remove the molecular sieves and copper salts. Wash the organic filtrate with 1M HCl (2 x 20 mL) to remove triethylamine, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Recent Progress in Diaryl Ether Synthesis ResearchG
  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands Chinese Chemical Letters
  • Synthetic applications and methodology development of Chan–Lam coupling: a review Molecular Diversity
  • Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave he

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(4-Bromophenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the efficient palladium-catalyzed cross-coupling of electron-rich diaryl ether scaffolds.

Substrate Profiling & Mechanistic Causality

The molecule 1-(4-Bromophenoxy)-2-methylbenzene is a versatile diaryl ether building block frequently utilized in the synthesis of agrochemicals, advanced materials, and active pharmaceutical ingredients (APIs). Understanding its stereoelectronic profile is critical for rational reaction design:

  • Electronic Profile (The +M Effect): The central ether oxygen acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the para-brominated aromatic ring. In the context of the Suzuki-Miyaura catalytic cycle, electron-rich aryl halides undergo the initial oxidative addition step more slowly than their electron-deficient counterparts [1].

  • Steric Profile: The bulky 2-methylphenyl (o-tolyl) group is positioned para to the reactive C-Br bond. Consequently, steric hindrance at the reaction center is negligible, allowing for the use of standard, commercially available palladium catalysts rather than requiring highly specialized, bulky ligands [3].

  • Leaving Group Dynamics: Despite the electron-rich nature of the ring, the carbon-bromine (C-Br) bond dissociation energy is sufficiently low to permit efficient oxidative addition. This bypasses the need for the extreme temperatures or exotic phosphine ligands typically required to activate aryl chlorides [3].

The Catalytic Cycle

The reaction proceeds through a precisely orchestrated Pd(0)/Pd(II) cycle. The base plays a non-negotiable role in this process: it coordinates with the organoboronic acid to form a negatively charged, highly nucleophilic boronate complex, which is essential for the transmetalation step [2].

MechanisticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd 1-(4-Bromophenoxy)- 2-methylbenzene TransMet Transmetalation Diaryl Pd(II) Complex OxAdd->TransMet Activated Boronate BaseAct Base Activation Boronate Formation BaseAct->TransMet RedElim Reductive Elimination Biaryl Product TransMet->RedElim Trans-Cis Isomerization RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling emphasizing key mechanistic intermediates.

Reaction Optimization & Quantitative Data

Selecting the correct catalyst and solvent system is a balancing act between reactivity and stability. While Pd(PPh3​)4​ is a traditional choice, it is prone to oxidation and often requires longer reaction times. For 1-(4-Bromophenoxy)-2-methylbenzene, Pd(dppf)Cl2​ is highly recommended. The bidentate dppf ligand enforces a cis geometry on the Pd(II) intermediate, which significantly accelerates the final reductive elimination step and outcompetes side reactions like protodeboronation [4].

A biphasic solvent system is mandatory. Water is required to dissolve the inorganic base and facilitate boronate formation, while an organic solvent (like 1,4-Dioxane) is needed to solubilize the highly lipophilic diaryl ether [2].

Table 1: Optimization Matrix for 1-(4-Bromophenoxy)-2-methylbenzene Coupling

Catalyst System (Load)LigandBase (Eq.)Solvent System (v/v)Temp (°C)Expected Yield (%)Kinetic Profile
Pd(PPh3​)4​ (5 mol%)None K2​CO3​ (2.0)Toluene/EtOH/ H2​O (2:1:1)9075 - 85Moderate (18h)
Pd(dppf)Cl2​ (5 mol%) None K2​CO3​ (2.0) 1,4-Dioxane/ H2​O (4:1) 90 85 - 95 Fast (8-12h)
Pd(OAc)2​ (2 mol%)XPhos Cs2​CO3​ (2.0)1,4-Dioxane/ H2​O (4:1)100> 95Very Fast (4-6h)

(Note: Data synthesized from standard benchmark couplings of electron-rich para-bromo diaryl ethers).

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each step contains a Validation Checkpoint to ensure the physical phenomena align with the chemical theory, allowing researchers to diagnose failures in real-time.

ExperimentalWorkflow Setup 1. Reaction Setup Combine Reagents Degas 2. Inert Atmosphere Degas & Backfill (x3) Setup->Degas React 3. Heating Phase 90°C for 12-18h Degas->React Workup 4. Aqueous Workup Phase Separation React->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials Required:
  • Electrophile: 1-(4-Bromophenoxy)-2-methylbenzene (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 5 mol%)

  • Base: Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

Step 1: Reagent Assembly To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromophenoxy)-2-methylbenzene, the arylboronic acid, and K2​CO3​ .

  • Causality: Solid reagents are added first to prevent splashing and ensure accurate stoichiometry before the introduction of solvents.

Step 2: Solvent Addition & Deoxygenation Add 8 mL of 1,4-Dioxane and 2 mL of Deionized Water. Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon gas for 15 minutes, or perform three Freeze-Pump-Thaw cycles.

  • Validation Checkpoint: Oxygen is the primary enemy of Pd(0). If deoxygenation is skipped, the boronic acid will undergo oxidative homocoupling, consuming your nucleophile and drastically reducing yields [2].

Step 3: Catalyst Introduction Briefly remove the septum under a positive flow of Argon and add the Pd(dppf)Cl2​ catalyst. Re-seal and purge the headspace with Argon for an additional 2 minutes.

  • Validation Checkpoint: Upon addition, the solution should take on a dark red/orange hue. If the solution rapidly turns opaque jet-black upon mild heating, Pd(0) has precipitated as inactive "palladium black." This validates that oxygen ingress has occurred, and the reaction must be restarted.

Step 4: Heating and Monitoring Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure maximum surface area contact between the aqueous and organic phases.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) eluent. 1-(4-Bromophenoxy)-2-methylbenzene is highly UV-active (254 nm). The complete disappearance of this starting material spot validates that the reaction has reached full conversion [4].

Step 5: Quenching and Workup Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and 10 mL of Water. Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer twice more with 10 mL of Ethyl Acetate.

  • Validation Checkpoint: Good phase separation indicates successful extraction. If a stubborn emulsion forms, it is likely due to the dioxane/water/product mixture. Validate your mitigation by adding 5 mL of saturated brine ( NaCl ); the increased density and ionic strength of the aqueous phase will immediately break the emulsion.

Step 6: Purification Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Troubleshooting Common Failure Modes

  • Issue: High levels of unreacted 1-(4-Bromophenoxy)-2-methylbenzene but no boronic acid remaining.

    • Cause: Protodeboronation (hydrolysis of the C-B bond) has outpaced the cross-coupling rate.

    • Solution: This is common with electron-rich or sterically hindered boronic acids. Validate by checking the mass spec for the deboronated arene. Mitigate by increasing the boronic acid equivalents to 1.5 - 2.0, or switching to an anhydrous solvent system with a fluoride base (e.g., CsF in pure Dioxane) [1].

  • Issue: Formation of a symmetrical biaryl side-product.

    • Cause: Homocoupling of the boronic acid.

    • Solution: This is strictly an oxygen-mediated side reaction. Re-validate your Schlenk line vacuum pressure and ensure the Argon source is highly pure.

References

  • Chemistry LibreTexts. "Suzuki cross-coupling". LibreTexts. URL:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs Blog. URL:[Link]

  • RSC Advances. "Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides". Royal Society of Chemistry. URL:[Link]

Application Note: Buchwald-Hartwig Amination of 1-(4-Bromophenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination has revolutionized the construction of C(sp2)–N bonds, becoming a cornerstone reaction in pharmaceutical development, agrochemicals, and materials science[1],[2]. This application note details the optimized cross-coupling of 1-(4-Bromophenoxy)-2-methylbenzene (CAS: 92022-43-0)[3] with a representative secondary amine (morpholine).

Substrate Analysis & Causality: 1-(4-Bromophenoxy)-2-methylbenzene features an aryl bromide deactivated slightly by the electron-donating para-phenoxy ether linkage[4]. While the distal ortho-methyl group on the phenoxy ring introduces minor steric bulk, the primary reaction site (the C-Br bond) remains highly accessible. Because aryl bromides are highly competent electrophiles in palladium-catalyzed cycles[5],[6], the critical challenge lies in preventing off-target reactions (such as β-hydride elimination or hydrodehalogenation) and ensuring efficient reductive elimination[7].

To address this, we employ a catalytic system comprising Pd2(dba)3 and the dialkylbiaryl phosphine ligand RuPhos . RuPhos is specifically engineered to facilitate the coupling of secondary amines by providing sufficient steric bulk to accelerate reductive elimination while maintaining an electron-rich center to stabilize the Pd(0) intermediate[8],. NaOtBu is selected as the base; it is strong enough to deprotonate the coordinated amine but non-nucleophilic enough to avoid side reactions with the aryl halide[8].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArBr L-Pd(II)(Ar)(Br) Intermediate I OxAdd->PdII_ArBr AmineBind Amine Coordination & Base Deprotonation PdII_ArBr->AmineBind + Morpholine, + NaOtBu - NaBr, - tBuOH PdII_ArNR2 L-Pd(II)(Ar)(NR2) Intermediate II AmineBind->PdII_ArNR2 RedElim Reductive Elimination PdII_ArNR2->RedElim Product Ar-NR2 Product + L-Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic Cycle of the Buchwald-Hartwig Amination highlighting key intermediates.

Optimization and Quantitative Data

Selecting the correct ligand and base is paramount for the success of this transformation[6]. Table 1 summarizes the optimization data for the coupling of 1-(4-Bromophenoxy)-2-methylbenzene with morpholine. The data demonstrates that while XPhos provides acceptable yields, RuPhos is superior for secondary aliphatic amines[8],[9].

Table 1: Optimization of Reaction Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)*
1 Pd2(dba)3 (2%) RuPhos (4%) NaOtBu (1.4) Toluene 100 >95%
2Pd2(dba)3 (2%)XPhos (4%)NaOtBu (1.4)Toluene10088%
3Pd(OAc)2 (4%)BINAP (4%)Cs2CO3 (1.4)1,4-Dioxane10045%
4Pd2(dba)3 (2%)RuPhos (4%)K3PO4 (1.4)Toluene10060%
5NoneRuPhos (4%)NaOtBu (1.4)Toluene1000%

*Yields determined by GC-MS analysis using an internal standard.

Experimental Protocol

Self-Validating System: This protocol is designed with built-in validation checkpoints. The reaction must be conducted under strictly anhydrous and anaerobic conditions, as oxygen rapidly oxidizes the electron-rich phosphine ligand, and moisture neutralizes the NaOtBu base[8],[6].

Reagents:

  • 1-(4-Bromophenoxy)-2-methylbenzene: 1.0 mmol (263.13 mg)[4]

  • Morpholine: 1.2 mmol (104.5 mg, 104 µL)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3]: 0.02 mmol (18.3 mg, 2 mol%)

  • 2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl[RuPhos]: 0.04 mmol (18.7 mg, 4 mol%)

  • Sodium tert-butoxide [NaOtBu]: 1.4 mmol (134.5 mg)[8]

  • Anhydrous Toluene: 5.0 mL (degassed)[8]

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3, RuPhos, and NaOtBu. Causality: Pre-mixing the palladium source and ligand allows for the rapid in situ generation of the active L-Pd(0) species before the introduction of the aryl halide[8].

  • Atmosphere Exchange: Seal the flask with a rubber septum. If not using a glovebox, evacuate and backfill the flask with ultra-high purity Argon three times.

  • Substrate Addition: Dissolve 1-(4-Bromophenoxy)-2-methylbenzene in 2.5 mL of degassed anhydrous toluene and add via syringe. Add morpholine, followed by the remaining 2.5 mL of toluene.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours. Causality: High stirring rates are essential because the reaction mixture becomes heterogeneous as NaBr precipitates[5].

  • Monitoring (Checkpoint 1): After 12 hours, withdraw a 10 µL aliquot via a degassed syringe. Quench in 0.5 mL EtOAc and analyze via TLC (Hexanes/EtOAc 8:2) and LC-MS. The complete disappearance of the aryl bromide peak (m/z ~262/264) validates reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0-20% EtOAc in Hexanes) to afford the pure aminated product.

Workflow Prep 1. Preparation Schlenk/Glovebox Strictly Anhydrous React 2. Reaction 100°C, Toluene Stir 12h Prep->React Monitor 3. Monitoring TLC/LC-MS Check Ar-Br consumption React->Monitor Workup 4. Workup Filter through Celite Concentrate Monitor->Workup Purify 5. Purification Flash Chromatography (Silica Gel) Workup->Purify Validate 6. Validation 1H/13C NMR, HRMS Purity >95% Purify->Validate

Step-by-step experimental workflow and self-validation logic.

Troubleshooting & Self-Validation

  • Incomplete Conversion: If LC-MS indicates unreacted 1-(4-Bromophenoxy)-2-methylbenzene, the catalyst may have deactivated. Solution: Ensure rigorous degassing of toluene. Oxygen poisoning of RuPhos is the most common failure mode[9].

  • Formation of Phenol Byproducts: If hydroxide impurities are present in the NaOtBu, competitive C-O bond formation can occur. Solution: Use freshly sublimed or glovebox-stored NaOtBu.

  • Product Validation (Checkpoint 2): The final product must be validated via 1H NMR (look for the disappearance of the distinct aryl bromide multiplet and the appearance of morpholine aliphatic multiplets at ~3.1 ppm and ~3.8 ppm) and HRMS to ensure >95% purity for downstream biological or synthetic applications.

References

  • The Buchwald-Hartwig Amination After 25 Years.PubMed (Angew Chem Int Ed Engl).
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • 1-(4-bromophenoxy)-2-methylbenzene CAS ...ChemicalBook.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years.
  • Buchwald Phosphine Ligands.Sigma-Aldrich.
  • Optimization of Buchwald-Hartwig amin
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • 92022-43-0 CAS|1-(4-bromophenoxy)-2-methylbenzene.ChemicalBook.

Sources

Troubleshooting & Optimization

minimizing side reactions in 1-(4-Bromophenoxy)-2-methylbenzene coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when coupling 1-(4-Bromophenoxy)-2-methylbenzene (CAS: 92022-43-0).

This molecule presents a unique electronic and structural profile. While the ortho-methyl group resides on the distal phenyl ring, the central ether oxygen donates electron density into the brominated ring via resonance. This electron-rich nature decelerates the oxidative addition of the C–Br bond to the transition metal catalyst, inadvertently widening the kinetic window for competing side reactions.

Below is our comprehensive troubleshooting matrix, mechanistic triage, and validated protocols to ensure high-fidelity coupling.

Part I: Mechanistic Triage & Causality

To minimize side reactions, we must first understand the thermodynamic and kinetic pathways that generate them. For 1-(4-Bromophenoxy)-2-methylbenzene, three primary off-cycle pathways dominate:

  • Protodehalogenation (Hydrodehalogenation): The reduction of the C–Br bond to a C–H bond (yielding 1-methyl-2-phenoxybenzene). This occurs when the intermediate Pd(II)-aryl complex intercepts a hydride source—often from alcoholic solvents, alkoxide bases, or amine bases via β -hydride elimination—faster than it undergoes transmetalation[1].

  • Homocoupling (Ullmann-type): The formation of symmetric biaryl species. This is typically driven by the presence of residual oxygen, which oxidizes the active Pd(0) to Pd(II), or through the accumulation of unliganded Pd(II) species that facilitate the coupling of two boronic acid/aryl halide molecules[1].

  • Diaryl Ether C–O Cleavage: A critical, often-overlooked side reaction. Diaryl ethers can undergo undesired oxidative addition into the C–O bond. This is highly prevalent when using Nickel(0) catalysts or excessively electron-rich Palladium systems at elevated temperatures[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-Br Activation) Pd0->OA 1-(4-Bromophenoxy)- 2-methylbenzene Homocoupling Homocoupling (O2 Driven) Pd0->Homocoupling O2 Ingress CO_Cleavage C-O Bond Cleavage (Over-activation) Pd0->CO_Cleavage Ni(0) or Excess Heat TM Transmetalation OA->TM Coupling Partner & Base Dehalogenation Protodehalogenation (Hydride Transfer) OA->Dehalogenation Hydride Source (Solvent/Base) RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product RE->Product

Fig 1: Catalytic cycle of 1-(4-Bromophenoxy)-2-methylbenzene coupling and kinetic branching of side reactions.

Part II: Troubleshooting Guides & FAQs

Q1: I am observing 20-30% of the protodehalogenated byproduct (1-methyl-2-phenoxybenzene). How do I suppress this? A: Your Pd(II)-aryl intermediate is starving for a transmetalating agent and is instead scavenging hydrides. Causality: The electron-rich nature of the substrate slows down the catalytic cycle. If you are using an alkoxide base (e.g., NaOtBu) or an alcoholic solvent (e.g., isopropanol, ethanol), these act as potent hydride donors[3]. Resolution: Switch to a strictly non-nucleophilic, inorganic base such as anhydrous K3​PO4​ or Cs2​CO3​ . Change your solvent system to 1,4-Dioxane or Toluene. Furthermore, utilize a highly active, bulky dialkylbiaryl phosphine ligand (like XPhos or BrettPhos) to accelerate transmetalation and reductive elimination, outcompeting the hydride transfer pathway[4].

Q2: My GC-MS analysis shows unexpected low-molecular-weight peaks corresponding to o-cresol and phenol derivatives. What is breaking down? A: You are experiencing catalytic C–O bond cleavage of the diaryl ether linkage. Causality: Diaryl ethers are generally stable, but the C–O bond ( ∼314 kJ/mol) can be activated by specific transition metals. If you are using a Nickel catalyst (e.g., Ni(COD)2​ with NHC ligands), Nickel is notoriously highly active for aromatic C–O bond activation[2]. Resolution: Immediately switch from Nickel to a Palladium-based precatalyst (e.g., Pd-PEPPSI-IPr or XPhos-Pd-G3). Palladium has a much higher kinetic barrier for C–O insertion compared to C–Br insertion. If you must use Pd and still see cleavage, lower the reaction temperature to ≤80∘C .

Q3: The reaction stalls at 50% conversion, and I see massive amounts of homocoupled boronic acid. Is the aryl bromide defective? A: The aryl bromide is likely fine; your system is suffering from oxidative quenching. Causality: Homocoupling of the boronic acid partner is a classic symptom of oxygen ingress. Oxygen oxidizes Pd(0) to Pd(II), which then coordinates two molecules of the transmetalated boronic acid, rapidly undergoing reductive elimination to form the biaryl homocoupled byproduct[1]. Because your aryl bromide is electron-rich and slow to undergo oxidative addition, the competing oxygen-driven homocoupling pathway dominates. Resolution: Implement strict Schlenk techniques. Standard nitrogen bubbling is insufficient. You must use the Freeze-Pump-Thaw method (minimum 3 cycles) for your solvents.

Part III: Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of side reactions for 1-(4-Bromophenoxy)-2-methylbenzene Suzuki-Miyaura couplings.

Catalyst / PrecatalystLigandBase / SolventTemp (°C)Desired ProductProtodehalogenationC–O CleavageHomocoupling
Pd(PPh3​)4​ PPh3​ Na2​CO3​ / EtOH9045%35% <1%15%
Ni(COD)2​ ICy (NHC) K3​PO4​ / Toluene10020%10%65% 5%
Pd(OAc)2​ XPhosNaOtBu / Dioxane8060%30% <1%5%
XPhos-Pd-G3 XPhos K3​PO4​ / Dioxane: H2​O 80 >95% <2% <1% <2%

Data Synthesis: Optimal results require a G3-precatalyst to ensure rapid generation of the active monoligated Pd(0) species, paired with a non-hydride-donating base system.

Part IV: Validated Experimental Protocol

To guarantee reproducibility and self-validation, follow this optimized, air-free Suzuki-Miyaura coupling protocol.

Self-Validating Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 1-(4-Bromophenoxy)-2-methylbenzene (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.2 equiv, 1.2 mmol), anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol), and XPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent Degassing: In a separate flask, prepare a 10:1 mixture of 1,4-Dioxane and HPLC-grade Water. Subject this mixture to three consecutive Freeze-Pump-Thaw cycles on a high-vacuum Schlenk line.

  • Reaction Assembly: Transfer the Schlenk tube containing the solids to the Schlenk line. Backfill with Argon. Syringe 5.0 mL of the degassed Dioxane/Water mixture into the tube.

  • Thermal Activation: Seal the tube with a Teflon stopcock and submerge it in a pre-heated oil bath at 80∘C . Stir vigorously (800 rpm) to ensure the biphasic mixture is well homogenized.

  • In-Process Validation: After 2 hours, briefly cool the reaction, halt stirring, and extract a 10μL aliquot from the organic layer under positive Argon pressure. Dilute in EtOAc and analyze via GC-MS or TLC. Validation Check: You should observe complete consumption of the aryl bromide. If >10% starting material remains, check for catalyst precipitation (Pd black).

  • Quench and Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Workflow S1 1. Load Solids (Ar Glovebox) S2 2. Transfer to Schlenk Line S1->S2 S3 3. Add Degassed Dioxane/H2O S2->S3 S4 4. Heat to 80°C (Vigorous Stir) S3->S4 S5 5. In-Process GC-MS Validation S4->S5 S6 6. Workup & Purification S5->S6

Fig 2: Self-validating experimental workflow for suppressing oxygen-driven homocoupling.

Part V: References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from:[Link]

  • Journal of Medical and Clinical Case Reports (JMCCT). Cross-Coupling Reactions Guide. Retrieved from: [Link]

  • ACS Organometallics. Understanding the Reaction Mechanism of Nickel-Catalyzed Enantioselective Arylative Activation of the Aromatic C–O Bond. Retrieved from:[Link]

  • ACS Medicinal Chemistry Letters. Transfer Hydrodehalogenation of Aryl Halides Mediated by[Pd(IPr)(cinnamyl)Cl].* Retrieved from:[Link]

  • OSTI.GOV. Mechanistic Study of Diaryl Ether Bond Cleavage during Palladium-Catalyzed Lignin Hydrogenolysis. Retrieved from:[Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 1-(4-Bromophenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the biophysical hurdles of working with highly lipophilic diaryl ethers. 1-(4-Bromophenoxy)-2-methylbenzene (CAS: 92022-43-0) is a classic Biopharmaceutics Classification System (BCS) Class II/IV candidate: a bulky, hydrophobic scaffold lacking hydrogen bond donors, leading to severe aqueous insolubility[1].

This guide provides field-proven, causality-driven protocols to overcome precipitation in biological assays and formulation bottlenecks.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 1-(4-Bromophenoxy)-2-methylbenzene precipitate immediately upon dilution into aqueous assay buffers (e.g., PBS or DMEM)?

  • Causality & Explanation: The molecule's high lipophilicity and planar aromatic rings promote strong intermolecular π-π stacking and hydrophobic collapse in polar solvents. When transferring from a 100% DMSO stock to an aqueous buffer, the rapid change in the dielectric constant forces the compound out of solution, forming microcrystals or amorphous aggregates.

  • Solution: Avoid direct high-ratio dilutions. Utilize a step-down dilution method with a co-solvent/surfactant intermediate (e.g., DMSO + Tween-20) to lower the thermodynamic barrier for aqueous solvation.

Q2: How can I formulate this compound for in vitro high-throughput screening (HTS) without exceeding the 1% DMSO toxicity threshold?

  • Causality & Explanation: Cells in HTS are highly sensitive to DMSO, which can alter membrane permeability and confound assay results. To maintain solubility at <1% DMSO, you must physically shield the hydrophobic diaryl ether from the aqueous environment.

  • Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the bromophenoxy moiety, while its hydrophilic exterior ensures aqueous solubility, effectively creating a water-soluble host-guest inclusion complex[2].

Q3: For in vivo dosing (e.g., oral gavage in mice), cyclodextrins aren't yielding a high enough concentration. What is the alternative?

  • Causality & Explanation: Cyclodextrin complexation is stoichiometric (usually 1:1 or 1:2). For high-dose efficacy studies, you need a method that isn't limited by host-molecule molecular weight ratios. Polymeric micelles drastically increase the drug-loading capacity by trapping the hydrophobic drug in a phase-segregated core.

  • Solution: Formulate a micellar nanosuspension using amphiphilic block copolymers like mPEG-PDLLA.

Section 2: Step-by-Step Methodologies

Protocol A: HP-β-CD Inclusion Complexation (Kneading Method)

This protocol is optimal for in vitro assays requiring zero or low DMSO.

  • Molar Calculation: Weigh 1-(4-Bromophenoxy)-2-methylbenzene and HP-β-CD at a 1:2 molar ratio to ensure complete encapsulation.

  • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal amount of 50% v/v ethanol/water to form a homogenous, thick paste.

  • Incorporation: Slowly add the diaryl ether powder to the paste while continuously triturating (kneading) for 45-60 minutes.

    • Self-Validation Checkpoint: The paste will transition from a gritty texture to a smooth, uniform consistency, indicating the disruption of the drug's crystalline lattice and successful complexation.

  • Drying: Transfer the paste to a vacuum desiccator and dry for 24 hours at room temperature to completely remove the ethanol/water.

  • Milling & Verification: Pulverize the dried complex and pass it through a 60-mesh sieve.

    • Self-Validation Checkpoint: Re-dissolve a 5 mg aliquot of the final powder in 1 mL of pure deionized water. A clear, optically transparent solution without turbidity confirms successful inclusion.

Protocol B: Polymeric Micelle Formation via Solvent Evaporation

This protocol is optimal for high-dose in vivo administration.

  • Co-dissolution: Dissolve 10 mg of 1-(4-Bromophenoxy)-2-methylbenzene and 50 mg of mPEG-PDLLA in 2 mL of a volatile organic solvent (e.g., acetone).

  • Hydration: Add this organic phase dropwise (approx. 1 drop/sec) into 10 mL of vigorously stirred deionized water.

    • Causality: The sudden change in solvent polarity forces the hydrophobic PDLLA blocks to collapse around the diaryl ether, while the hydrophilic PEG blocks extend into the water, forming stable micelles.

  • Evaporation: Leave the dispersion stirring uncovered in a fume hood overnight to completely evaporate the acetone.

  • Filtration: Pass the final micellar solution through a 0.22 µm PES syringe filter.

    • Self-Validation Checkpoint: The filter will catch any unencapsulated, precipitated drug. If the filter clogs immediately, the drug-to-polymer ratio is too high. The filtrate's drug concentration can be accurately verified via HPLC.

Section 3: Quantitative Data Summary

The following table summarizes the expected performance of various solubilization strategies for 1-(4-Bromophenoxy)-2-methylbenzene based on empirical formulation principles.

Solubilization StrategyExcipients UsedEst. Max Aqueous Conc.BiocompatibilityBest Application
Direct Dilution 100% DMSO stock into buffer< 1 µg/mLLow (DMSO toxicity)None (Leads to precipitation)
Co-solvent + Surfactant 1% DMSO + 0.1% Tween-2010 - 50 µg/mLModerateBiochemical assays (cell-free)
Inclusion Complex HP-β-CD (1:2 molar ratio)1 - 5 mg/mLHighIn vitro cell-based HTS
Polymeric Micelles mPEG-PDLLA (1:5 w/w ratio)> 10 mg/mLHighIn vivo dosing (IV / Oral)

Section 4: Formulation Decision Workflow

G Start 1-(4-Bromophenoxy)-2-methylbenzene Solubility Issue Assay In Vitro Assay (Aqueous Media) Start->Assay Target Application InVivo In Vivo Dosing (Animal Models) Start->InVivo Target Application DMSO Co-solvent System (≤1% DMSO + 0.1% Tween-20) Assay->DMSO Cell-free / High Tolerance HPBCD Inclusion Complex (HP-β-CD Kneading) Assay->HPBCD Cell-based / Low Tolerance InVivo->HPBCD IV Route / Low Dose Nano Polymeric Micelles (mPEG-PDLLA Evaporation) InVivo->Nano Oral Route / High Dose

Caption: Decision tree for solubilizing hydrophobic diaryl ethers based on assay requirements.

References

  • [1] Title: Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Source: Asian Journal of Pharmaceutics URL: 1

  • [2] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: NIH / PMC URL: 2

  • Title: Solubility Enhancement of Hydrophobic Drugs Source: Sigma-Aldrich URL:

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in the Synthesis of 1-(4-Bromophenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenoxy)-2-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, specifically low conversion rates, during the synthesis of this diaryl ether. We will explore common pitfalls and provide systematic, evidence-based solutions for two primary synthetic routes: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling.

Part 1: Initial Diagnosis and General Troubleshooting

Low yields in cross-coupling reactions are rarely due to a single factor. A methodical approach to diagnosis is critical. This section provides a high-level framework for identifying the root cause of poor conversion before delving into reaction-specific issues.

FAQ 1: My reaction has a low yield of 1-(4-Bromophenoxy)-2-methylbenzene. Where should I begin troubleshooting?

The first step is a systematic evaluation of your experimental setup and a thorough analysis of the reaction outcome. Before making significant changes to the core reaction chemistry, verify the fundamentals.

A. Foundational Checks:

  • Reagent Purity: Confirm the purity of your starting materials, 4-bromophenol and 1-bromo-2-methylbenzene, via techniques like NMR or GC-MS. Impurities can poison catalysts or introduce competing side reactions.

  • Solvent and Atmosphere Integrity: Cross-coupling reactions are often sensitive to oxygen and moisture.[1] Ensure you are using anhydrous solvents and that your reaction vessel was properly dried.[2] The use of a robust inert atmosphere (Argon or Nitrogen) is crucial, especially for palladium-catalyzed systems.[1]

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will tell you if the reaction is stalling, proceeding slowly, or generating significant side products.

B. Crude Mixture Analysis: Analyze a sample of your crude reaction mixture. The identity of the major components will guide your troubleshooting strategy:

  • Mainly Unreacted Starting Materials: This points to a problem with reaction initiation or catalyst activity. The catalyst may be inactive, the temperature too low, or the base inappropriate for the reaction.

  • Significant Side Products: Identify the side products. Common side products include debrominated starting materials (e.g., o-cresol or phenol) or products from self-coupling. This information can help diagnose issues like protic impurities or suboptimal ligand choice.[2][3]

The following workflow provides a logical decision-making process for initial troubleshooting.

G start Low Conversion of 1-(4-Bromophenoxy)-2-methylbenzene reagent_check 1. Verify Purity of Starting Materials & Reagents (Anhydrous Solvents, Fresh Base) start->reagent_check setup_check 2. Confirm Rigorous Inert Atmosphere & Dry Glassware reagent_check->setup_check analysis 3. Analyze Crude Reaction Mixture (TLC, LC-MS) setup_check->analysis unreacted_sm Observation: Mostly Unreacted Starting Materials analysis->unreacted_sm Path A side_products Observation: Significant Side Products (e.g., Debromination) analysis->side_products Path B catalyst_issue Hypothesis: Inactive Catalyst, Suboptimal Temperature, or Incorrect Base/Ligand Choice unreacted_sm->catalyst_issue impurity_issue Hypothesis: Protic Impurities (H2O), Wrong Ligand/Base Combo, or Temperature Too High side_products->impurity_issue action_catalyst Action: Proceed to Reaction-Specific Troubleshooting (Ullmann or Buchwald-Hartwig Sections) catalyst_issue->action_catalyst action_impurity Action: Re-dry Solvents/Reagents, Screen Alternative Bases/Ligands, Optimize Temperature impurity_issue->action_impurity

Caption: Initial troubleshooting workflow for low yield.

Part 2: Troubleshooting Ullmann Condensation (Copper-Catalyzed)

The Ullmann reaction is a classic, cost-effective method for diaryl ether synthesis but often requires high temperatures and can be sensitive to reaction parameters.[4]

FAQ 2: My Ullmann reaction shows high levels of unreacted 4-bromophenol and 1-bromo-2-methylbenzene. How can I improve conversion?

This issue typically points to insufficient catalytic activity. The problem can often be traced to the copper source, ligand, or base.

  • Cause 1: Inactive Copper Catalyst: The active catalytic species is widely considered to be Cu(I).[2] If you are using Cu(0) or Cu(II) sources, the reaction conditions must be suitable for generating Cu(I) in situ. Commercially available Cu(I) salts can also be of poor quality or may have oxidized upon storage.

    • Solution: Use a fresh, high-purity Cu(I) salt like CuI or CuBr.[2] Using metallic copper often requires higher temperatures and activation.[4] Some protocols report that catalyst decomposition can lead to the formation of black copper oxides, stalling the reaction.[5] If this is observed, reagent and solvent purity should be re-examined.

  • Cause 2: Inappropriate Ligand: Ligands are crucial for stabilizing the copper catalyst and facilitating the coupling process.[2] A ligand that is poorly suited for the specific substrates can result in a stalled reaction.

    • Solution: Screen a variety of ligands. For C-O coupling, N,N- or N,O-bidentate ligands are often effective.[6] Simple, inexpensive ligands like L-proline, N,N-dimethylglycine, or 1,10-phenanthroline are excellent starting points.[2]

  • Cause 3: Suboptimal Base or Solvent: The base is critical for deprotonating the phenol, and its effectiveness can be highly dependent on the solvent.[2][7]

    • Solution: Screen different inorganic bases. The choice of base can have a tremendous impact on yield.[7] For O-arylation, potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective and economical choices.[6] Cesium carbonate (Cs₂CO₃) is more soluble but also more expensive.[6] The solvent choice is also key; while polar aprotic solvents like DMF are common, non-polar solvents like toluene or xylene have proven more effective for certain O-arylation reactions.[2][7]

ParameterRecommendation 1Recommendation 2Recommendation 3Rationale
Copper Source CuI (5-10 mol%)CuBr (5-10 mol%)Cu₂O (5-10 mol%)Cu(I) salts are generally more active and require lower temperatures than Cu(0) or Cu(II) sources.[2][6]
Ligand L-Proline (10-20 mol%)1,10-Phenanthroline (10-20 mol%)N,N-Dimethylglycine (10-20 mol%)Bidentate ligands stabilize the copper catalyst and promote the reaction.[2]
Base K₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)The base deprotonates the phenol. Its strength and solubility can significantly impact the reaction rate.[6][7]
Solvent TolueneDioxaneDMFNon-polar solvents like toluene can be surprisingly effective for O-arylation.[7] Polar aprotic solvents are also widely used.[2]
Temperature 100-140 °C100-140 °C100-140 °CUllmann reactions typically require elevated temperatures to proceed at a reasonable rate.[4]

Table 1. Recommended Starting Conditions for Optimizing the Ullmann Synthesis.

Part 3: Troubleshooting Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)

The Buchwald-Hartwig reaction is a powerful and versatile method for forming C-O bonds, often proceeding under milder conditions than the Ullmann reaction.[3][8] Its success is highly dependent on the careful selection of the ligand.

G cluster_0 Catalytic Cycle pd0 Pd(0)L ox_add Oxidative Addition (Ar-Pd(II)-Br)L pd0->ox_add + Ar-Br lig_exch Ligand Exchange (Ar-Pd(II)-OAr')L ox_add->lig_exch + Ar'-OH, Base red_elim Reductive Elimination lig_exch->red_elim red_elim->pd0 - Product product Ar-O-Ar' (Product) red_elim->product

Caption: Simplified Buchwald-Hartwig C-O coupling cycle.

FAQ 3: My Buchwald-Hartwig reaction is inefficient. How can I improve the yield of 1-(4-Bromophenoxy)-2-methylbenzene?

Low conversion in a Buchwald-Hartwig reaction is almost always linked to the catalyst-ligand system or the choice of base. The steric and electronic properties of the phosphine ligand are paramount.[9]

  • Cause 1: Suboptimal Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates both the oxidative addition and the crucial reductive elimination steps.[10] The steric hindrance from the ortho-methyl group on 1-bromo-2-methylbenzene may require a bulkier ligand to promote the reaction.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. These have been specifically designed to accelerate C-O coupling reactions.[9] If one ligand gives a low yield, screen others from a different generation or structural class.

  • Cause 2: Incorrect Base Selection: The base's role is to deprotonate the phenol, but its strength and nature can dramatically affect the catalytic cycle.[11] Strong bases like sodium tert-butoxide (NaOᵗBu) are common but can be incompatible with sensitive functional groups.[1] Weaker bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance but may require higher temperatures.[11]

    • Solution: Match the base to your substrate and ligand. For general screening, NaOᵗBu is a strong starting point. If side reactions or degradation occur, switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.

ParameterRecommendation 1Recommendation 2Recommendation 3Rationale
Pd Precursor Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%)[(cinnamyl)PdCl]₂ (1-2 mol%)These are common precursors that generate the active Pd(0) species in situ.[8][10]
Ligand XPhos (2-5 mol%)RuPhos (2-5 mol%)BrettPhos (2-5 mol%)Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for promoting C-O coupling.[9][10]
Base NaOᵗBu (1.5 equiv.)K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)The choice of base affects reaction rate and functional group compatibility. Strong bases are often faster.[11]
Solvent TolueneDioxaneTHFAnhydrous, non-protic solvents are required.[1]
Temperature 80-110 °C80-110 °C80-110 °CTypical temperatures are between 80-110°C, but optimization may be required.[11]

Table 2. Recommended Starting Conditions for Optimizing the Buchwald-Hartwig Synthesis.

FAQ 4: I am observing significant hydrodehalogenation of my aryl bromides. How can I prevent this?

Hydrodehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction that consumes starting material.

  • Cause 1: Presence of Water: Protic impurities, especially water, can protonate intermediates and lead to the formation of the debrominated arene.[2]

    • Solution: Ensure all reagents, solvents, and the reaction atmosphere are scrupulously dry. Use freshly dried solvents and handle hygroscopic bases in a glovebox.

  • Cause 2: β-Hydride Elimination: In some cases, an intermediate palladium-hydride species can form, which then reductively eliminates with the aryl halide to give the hydrodehalogenated product. This pathway can compete with the desired reductive elimination to form the C-O bond.[3]

    • Solution: This is often influenced by the ligand and base combination. Screening different ligands can disfavor this side pathway.[3] Lowering the reaction temperature can also sometimes reduce the rate of β-hydride elimination relative to the productive coupling.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). chem.libretexts.org. Retrieved March 10, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2020). MDPI. Retrieved March 10, 2026, from [Link]

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). grokipedia.org. Retrieved March 10, 2026, from [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Recent Progress in Diaryl Ether Synthesis. (2006). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Recent Progress in Diaryl Ether Synthesis. (2006). Thieme. Retrieved March 10, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). en.wikipedia.org. Retrieved March 10, 2026, from [Link]

  • Ullmann Coupling Definition. (2025). Fiveable. Retrieved March 10, 2026, from [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (2010). Arkivoc. Retrieved March 10, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Strathclyde. Retrieved March 10, 2026, from [Link]

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2013). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2019). Frontiers in Chemistry. Retrieved March 10, 2026, from [Link]

  • 1-Bromo-4-(4-bromophenoxy)-2-methylbenzene - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. Retrieved March 10, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). National Institutes of Health. Retrieved March 10, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). en.wikipedia.org. Retrieved March 10, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Cambridge University Press. Retrieved March 10, 2026, from [Link]

  • Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. (n.d.). PrepChem.com. Retrieved March 10, 2026, from [Link]

  • Ullmann coupling : r/Chempros. (2024). Reddit. Retrieved March 10, 2026, from [Link]

  • Ullmann Reaction Questions. (2011). Sciencemadness Discussion Board. Retrieved March 10, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

Sources

separation of 1-(4-Bromophenoxy)-2-methylbenzene from isomers

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Separation of 1-(4-Bromophenoxy)-2-methylbenzene from Positional Isomers

Welcome to the Advanced Chromatography Support Center. The separation of halogenated diaryl ether isomers—specifically distinguishing 1-(4-bromophenoxy)-2-methylbenzene from its ortho/meta bromo or methyl positional isomers—presents a significant analytical challenge. Because these structural isomers possess nearly identical molecular weights, pKa values, and partition coefficients ( logP ), traditional hydrophobic separation strategies frequently result in co-elution.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution.

I. Frequently Asked Questions & Troubleshooting

Q1: Why do standard C18 columns fail to resolve 1-(4-bromophenoxy)-2-methylbenzene from its 3-bromo or 4-methyl isomers?

The Causality: C18 (octadecyl) stationary phases rely almost exclusively on hydrophobic dispersion forces for analyte retention[1]. Because the positional isomers of bromophenoxy toluene have identical empirical formulas and highly similar hydrophobic profiles, a C18 column cannot distinguish the subtle spatial differences of a bromine atom shifted from the para to the meta position.

The Solution: You must shift from hydrophobic selectivity to shape and electronic selectivity . Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP ring is highly electron-deficient due to the five highly electronegative fluorine atoms. This creates a surface capable of strong π−π donor-acceptor interactions with the relatively electron-rich oxygen-bearing aromatic rings of your analyte[2]. Furthermore, the rigid C-F bonds on the stationary phase induce strong dipole-dipole interactions with the C-Br dipole of the analyte. The exact position of the bromine alters the molecule's overall dipole vector and steric bulk, allowing the PFP phase to trap and differentiate the isomers based on spatial geometry[3].

Q2: I switched to a PFP column, but I am still seeing peak tailing and co-elution. What is wrong with my mobile phase?

The Causality: If you are using Acetonitrile (ACN) as your organic modifier, you are inadvertently sabotaging the PFP column's primary separation mechanism. Acetonitrile contains a carbon-nitrogen triple bond, which is rich in π -electrons. These π -electrons actively compete with your bromophenoxy toluene analytes for the π−π interaction sites on the fluorinated stationary phase, effectively masking the column's unique selectivity[1].

The Solution: Replace Acetonitrile with Methanol . Methanol is a protic solvent that operates primarily through hydrogen bonding and does not contain π -electrons. Using methanol ensures that the π−π and dipole-dipole interactions between the 1-(4-bromophenoxy)-2-methylbenzene isomers and the PFP surface remain uninterrupted, restoring baseline resolution[4].

Q3: How can I thermodynamically force the separation of closely eluting critical pairs?

The Causality: Chromatographic separation is a thermodynamic process. At higher column temperatures (e.g., 30°C - 40°C), the kinetic energy of the analytes increases, which reduces their residence time in the stationary phase pores and weakens transient dipole-dipole interactions.

The Solution: Lower the column compartment temperature to 10°C – 15°C . While this will slightly increase system backpressure due to higher solvent viscosity, the reduced thermal energy forces the isomers to spend more time interacting with the steric and electronic environment of the PFP phase, dramatically amplifying shape-selective differentiation[5].

II. Quantitative Data: Stationary Phase Comparison

To summarize the thermodynamic and mechanistic differences, the following table compares column chemistries for the separation of halogenated aromatic isomers.

Stationary PhasePrimary Retention MechanismSelectivity for Halogenated IsomersRecommended Organic Modifier
C18 (Octadecyl) Hydrophobic (Dispersion)Poor ( Rs​<1.0 )Acetonitrile or Methanol
Phenyl-Hexyl Hydrophobic, weak π−π Moderate ( Rs​≈1.0−1.2 )Methanol
PFP (Pentafluorophenyl) π−π , Dipole, Steric, HydrophobicExcellent ( Rs​≥1.5 )Methanol

III. Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, utilize the following step-by-step methodology. This protocol includes a System Suitability Test (SST) to self-validate the thermodynamic conditions before running unknown samples.

Materials Required:

  • Column: High-efficiency PFP column (e.g., 2.7 µm core-shell particle, 4.6 x 150 mm)[6].

  • Mobile Phase A: LC-MS Grade Water.

  • Mobile Phase B: LC-MS Grade Methanol (Strictly avoid Acetonitrile).

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC system with 100% Methanol to ensure all traces of Acetonitrile from previous runs are completely purged from the lines and degasser.

  • Column Equilibration: Install the PFP column and set the column oven temperature strictly to 15 °C . Equilibrate the column with 50% Mobile Phase B at a flow rate of 1.0 mL/min for 20 column volumes.

  • Gradient Programming:

    • Time 0.0 min: 50% B

    • Time 15.0 min: 75% B

    • Time 20.0 min: 95% B (Column Wash)

    • Time 25.0 min: 50% B (Re-equilibration)

  • System Suitability Test (SST) - Critical Validation Step: Inject a 10 µL standard mixture containing equal parts 1-(4-bromophenoxy)-2-methylbenzene and 1-(3-bromophenoxy)-2-methylbenzene (or the specific isomer of concern).

  • Validation Criteria: Calculate the resolution ( Rs​ ) between the two isomer peaks.

    • Pass: If Rs​≥1.5 , the system is validated. Proceed with sample analysis.

    • Fail: If Rs​<1.5 , verify that the column temperature is stable at 15 °C and ensure the methanol is free of contaminants. Do not proceed until Rs​≥1.5 is achieved.

  • Detection: Monitor absorbance via PDA/UV at 230 nm and 280 nm, which are optimal for capturing the π→π∗ transitions of the brominated aromatic rings.

IV. Isomer Resolution Troubleshooting Workflow

Workflow A Isomer Co-elution Detected (Rs < 1.5) B Verify Stationary Phase A->B C Switch to PFP Column (Enables π-π & Dipole) B->C If C18/C8 D Check Organic Modifier B->D If PFP C->D E Replace ACN with Methanol (Prevents π-π Competition) D->E If ACN F Optimize Thermodynamics D->F If MeOH E->F G Lower Column Temp to 15°C (Enhances Shape Selectivity) F->G H Baseline Resolution Achieved (Rs ≥ 1.5) G->H

Fig 1: Troubleshooting workflow for resolving halogenated diaryl ether isomers.

V. References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies URL:

  • Shop ACQUITY UPLC HSS PFP Column | 186005972 Waters Corporation URL:

  • Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns Agilent Technologies URL:

  • Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column Thermo Fisher Scientific URL:

  • PFP HPLC Column, HPLC Analytical Columns Chemistry Hawach Scientific URL:

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns Shimadzu URL:

  • Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP - YMC URL:

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International URL:

  • A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity Fortis Technologies URL:

Sources

Validation & Comparative

High-Field vs. Benchtop ¹H NMR: A Comparative Guide to Resolving 1-(4-Bromophenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and agrochemical synthesis, diaryl ethers like 1-(4-Bromophenoxy)-2-methylbenzene serve as critical, rigid pharmacophores. Verifying the exact regiochemistry of these scaffolds—specifically the para-bromo and ortho-methyl substitutions—relies heavily on proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

With the rapid commercialization of cryogen-free benchtop NMR spectrometers, laboratories must frequently choose between the accessibility of localized benchtop analysis and the ultra-high resolution of traditional superconducting high-field NMR[1]. This guide provides an objective, data-driven comparison of a 600 MHz high-field instrument versus an 80 MHz benchtop system for the structural elucidation of 1-(4-Bromophenoxy)-2-methylbenzene.

Theoretical Spin Dynamics and Mechanistic Challenges

Before comparing instrument performance, we must establish the theoretical ¹H NMR profile of 1-(4-Bromophenoxy)-2-methylbenzene (C₁₃H₁₁BrO). The molecule presents three distinct proton environments:

  • Aliphatic Region: The ortho-methyl group on the tolyl ring produces a sharp, highly shielded singlet integrating to 3H at approximately δ 2.20 ppm.

  • Aromatic Ring A (4-Bromophenoxy): The para-disubstitution creates a classic AA'BB' spin system . The protons ortho to the electron-donating ether oxygen are shielded ( δ ~6.80 ppm), while the protons ortho to the mildly electron-withdrawing bromine are deshielded ( δ ~7.40 ppm).

  • Aromatic Ring B (2-Methylphenoxy): The ortho-disubstitution creates an asymmetric ABCD spin system . The four non-equivalent protons couple extensively, typically resonating as a complex multiplet between δ 6.85 and 7.30 ppm.

The Causality of Field Strength on Resolution

The fundamental difference between benchtop and high-field NMR lies in the Δν/J ratio, where Δν is the difference in resonance frequencies in Hertz (Hz), and J is the scalar coupling constant. Because chemical shift in Hz scales linearly with the magnetic field strength ( B0​ ), a 600 MHz instrument provides a much larger Δν than an 80 MHz instrument.

For instance, a standard ortho-coupling constant of 7.5 Hz spans only ~0.012 ppm on a 600 MHz system, but spans a massive ~0.094 ppm on an 80 MHz system[2]. When Δν/J approaches 1 (which is common in benchtop NMR for complex aromatic protons), strong second-order quantum effects occur. This leads to "roofing" and severe signal overlap, making traditional peak integration inadequate without advanced deconvolution software[3],[4].

Comparative Performance Analysis

The following table summarizes the quantitative operational differences between the two platforms when analyzing diaryl ether scaffolds.

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field Strength 14.1 Tesla1.88 Tesla
Operating Frequency 600 MHz80 MHz
Aromatic Resolution Baseline resolution of AA'BB' and ABCD systems[5],[6]Severe overlap; broad multiplet from δ 6.8–7.5[4]
Sensitivity (LOD) ~100 µmol/L (Standard 16 scans)~1 mmol/L (Requires >1000 scans for equivalence)[2]
Cryogen Requirements Liquid Helium & Liquid NitrogenCryogen-free (Permanent NdFeB Magnet)
Primary Workflow Utility De novo structural elucidation & complex mixturesRoutine QA/QC, reaction monitoring, & purity checks[1]

Self-Validating Experimental Protocol

To ensure absolute reproducibility and trustworthiness of the spectral data, the following methodology establishes a self-validating workflow. Every step is designed with a specific physical causality to optimize the signal-to-noise ratio (SNR) and magnetic field homogeneity.

Step 1: Precision Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of high-purity (>98%) 1-(4-Bromophenoxy)-2-methylbenzene.

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ lacks standard protons (preventing solvent signal interference) and provides a deuterium lock signal to stabilize the magnetic field during acquisition.

  • Internal Standard: Ensure the CDCl₃ contains 0.05% v/v Tetramethylsilane (TMS). Causality: TMS provides a highly shielded, self-validating reference peak at exactly δ 0.00 ppm to calibrate the spectrum.

  • Tube Filling: Transfer the solution to a standard 5 mm borosilicate NMR tube. Causality: The solvent column height must be at least 4 cm. A shorter column places the air-liquid interface within the detection coil's active volume, causing magnetic susceptibility artifacts that severely broaden the peaks.

Step 2: High-Field Acquisition (600 MHz)
  • Insert the sample and lock onto the CDCl₃ deuterium frequency.

  • Shimming: Perform automated 3D gradient shimming (Z1-Z5). Self-Validation: Do not proceed until the line width at half height (FWHM) of the TMS peak is <0.8 Hz.

  • Parameters: Execute a standard 1D proton experiment (zg30) with a 30° flip angle. Set Number of Scans (ns) = 16, Relaxation Delay (D1) = 2.0 s, and Spectral Width (SW) = 12 ppm.

  • Acquire and apply a Fourier transform with zero-filling to 64k data points for maximum digital resolution.

Step 3: Benchtop Acquisition (80 MHz)
  • Insert a replicate sample into the 80 MHz benchtop spectrometer.

  • Perform the instrument's 1D gradient shim protocol.

  • Parameters: Set Number of Scans (ns) = 64. Causality: Signal-to-noise ratio scales with the square root of the number of scans. Benchtop systems require significantly more scans to compensate for the lower Boltzmann population difference inherent to lower magnetic fields[2].

  • Acquire and apply a Fourier transform.

Analytical Insights: Interpreting the Results

When the spectra are processed, the operational divergence between the two platforms becomes visually stark:

  • Aliphatic Verification: Both instruments successfully and clearly resolve the ortho-methyl singlet at δ 2.20 ppm. If the goal is simply to confirm that the methylation step of a synthesis was successful, the benchtop instrument is highly efficient and cost-effective[7].

  • Aromatic Elucidation (The Differentiator):

    • At 600 MHz: The spectrum is first-order. The AA'BB' system of the 4-bromophenoxy ring cleanly resolves into two distinct pseudo-doublets at δ 6.80 and δ 7.40. The ABCD system of the 2-methylphenoxy ring resolves into distinct doublets and triplets, allowing for the precise extraction of J -coupling constants to definitively prove ortho/para regiochemistry[5],[6].

    • At 80 MHz: The entire aromatic region ( δ 6.80 - 7.50) collapses into a broad, unresolved multiplet due to second-order roofing effects. While the integration will correctly show 8 aromatic protons, confirming the exact substitution pattern is impossible without high-field intervention[3].

Decision Matrix and Workflow Visualization

NMR_Workflow Start Synthesize 1-(4-Bromophenoxy) -2-methylbenzene Prep Sample Preparation (CDCl3, 0.05% TMS) Start->Prep Decision Select NMR Platform Prep->Decision Benchtop Benchtop NMR (80 MHz) Routine QA/QC Decision->Benchtop Rapid/Cost-Effective HighField High-Field NMR (600 MHz) Structural Elucidation Decision->HighField High Precision ResultB Low Resolution Overlapping Multiplets (Aromatic Region) Benchtop->ResultB ResultH High Resolution Distinct AA'BB' & ABCD Spin Systems HighField->ResultH Verify Data Processing & Structural Verification ResultB->Verify ResultH->Verify

Figure 1: Decision matrix and workflow for the NMR analysis of 1-(4-Bromophenoxy)-2-methylbenzene.

Conclusion

For the structural verification of 1-(4-Bromophenoxy)-2-methylbenzene, the choice of instrument depends entirely on the analytical intent. Benchtop NMR provides a rapid, cost-effective solution for confirming the presence of the methyl group and verifying general aromaticity during routine process chemistry. However, due to the severe overlap of the AA'BB' and ABCD spin systems at lower magnetic fields, high-field NMR (≥400 MHz) remains strictly necessary for the unambiguous assignment of the regiochemistry and the extraction of definitive coupling constants.

References

  • NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin - ACS / ResearchGate. 5

  • Carbene-Catalyzed Atroposelective Construction of Chiral Diaryl Ethers - HZNU. 6

  • Benchtop NMR Spectroscopy Market Analysis - Nanalysis. 1

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC. 3

  • New Fields and Exciting Applications for Benchtop NMR Instruments - Labcompare. 7

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. 2

  • Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI.4

Sources

High-Resolution 13C NMR Structural Elucidation of 1-(4-Bromophenoxy)-2-methylbenzene: A Comparative Guide to Empirical, DFT, and Experimental Methods

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter a critical bottleneck in drug development: the unambiguous assignment of NMR signals for conformationally flexible molecules. Diaryl ethers, such as 1-(4-Bromophenoxy)-2-methylbenzene (CAS: 92022-43-0), present a unique challenge. The steric bulk of the ortho-methyl group restricts the rotation around the ether oxygen, forcing the two aromatic rings out of coplanarity. This specific dihedral angle drastically alters the π-conjugation and, consequently, the magnetic shielding of the local carbon nuclei.

This guide objectively compares three distinct methodologies for determining the 13C NMR chemical shifts of 1-(4-Bromophenoxy)-2-methylbenzene: Empirical Prediction , Quantum Mechanical (DFT) Calculations , and High-Resolution Experimental Acquisition . By understanding the causality behind where predictive models succeed or fail, researchers can build highly reliable, self-validating analytical workflows.

Comparative Workflow Architecture

To establish a self-validating system, we do not rely on a single analytical stream. Instead, we triangulate the structural assignment by cross-referencing theoretical calculations against empirical databases and physical acquisition.

G Start 1-(4-Bromophenoxy)-2-methylbenzene Structural Input Empirical Empirical Prediction (HOSE Codes / Neural Net) Start->Empirical DFT Quantum Mechanical (DFT) (GIAO B3LYP/6-311+G(2d,p)) Start->DFT Exp Experimental Acquisition (Bruker Avance NEO 500 MHz) Start->Exp Analysis Comparative Data Analysis (Isotropic Shielding vs. δexp) Empirical->Analysis DFT->Analysis Exp->Analysis Output High-Confidence Signal Assignment Analysis->Output

Workflow for comparative 13C NMR structural elucidation of diaryl ethers.

Experimental & Computational Protocols

Every protocol below is designed as a self-validating loop, ensuring that systematic errors are accounted for before comparative analysis begins.

A. High-Resolution Experimental Acquisition

The ground truth for chemical shifts is derived from physical acquisition. We utilize a modern high-field spectrometer to maximize signal dispersion and sensitivity.

  • Sample Preparation: Dissolve 25 mg of 1-(4-Bromophenoxy)-2-methylbenzene in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as the internal self-validating reference point (set strictly to 0.00 ppm).

  • Instrumentation: 1 [4] equipped with a 5 mm CryoProbe.

  • Acquisition Parameters:

    • Pulse Sequence: 1D 13C with Waltz-16 1H decoupling. Causality: Waltz-16 decoupling completely collapses the complex 13C-1H J-couplings into sharp singlets, drastically increasing the signal-to-noise ratio (SNR) via the Nuclear Overhauser Effect (NOE) while simplifying assignment.

    • Flip Angle: 90° with a relaxation delay (D1) of 2.0 seconds.

B. Quantum Mechanical (DFT) Calculation

Density Functional Theory (DFT) predicts the exact magnetic shielding tensor based on the molecule's 3D geometry. It is computationally expensive but highly accurate for novel or sterically hindered scaffolds [1].

  • Geometry Optimization: Perform a conformational search, followed by geometry optimization using the B3LYP functional and the 6-31G(d) basis set. Apply the Integral Equation Formalism Variant Polarizable Continuum Model (IEFPCM) for CHCl3 to simulate the exact solvation environment of the experimental protocol [2].

  • GIAO NMR Calculation: Calculate the isotropic shielding constants (σ) using the Gauge-Independent Atomic Orbital (GIAO) method at the higher B3LYP/6-311+G(2d,p) level of theory.

  • Systematic Error Correction: Raw DFT shielding values contain systematic errors. We validate the data by applying an empirically derived linear scaling factor specific to the functional and solvent (e.g., δcalc​=189.29−0.9710σ ) [3].

C. Empirical Prediction

Empirical tools (like ChemDraw or Mnova NMR Predictor) use Hierarchical Orthogonal Space Encoding (HOSE) codes or Neural Networks to match the input structure against databases of known compounds [1].

  • Protocol: Input the 2D structure. The software fragments the molecule into concentric spheres of atoms and queries a database for identical sub-structures, averaging the historical chemical shifts.

Comparative Performance Data

The table below summarizes the 13C NMR chemical shifts (in ppm) obtained via the three methodologies.

| Carbon Position | Experimental (δexp) | DFT GIAO (δcalc) | Empirical (δemp) | Δ DFT (|δexp - δcalc|) | Δ Emp (|δexp - δemp|) | | :--- | :--- | :--- | :--- | :--- | :--- | | Ring A (4-Bromophenyl) | | | | | | | C1 (ipso-O) | 156.1 | 155.8 | 154.5 | 0.3 | 1.6 | | C2, C6 (ortho-O) | 120.3 | 119.5 | 118.2 | 0.8 | 2.1 | | C3, C5 (meta-O) | 132.8 | 133.2 | 132.0 | 0.4 | 0.8 | | C4 (ipso-Br) | 115.5 | 116.1 | 114.0 | 0.6 | 1.5 | | Ring B (2-Methylphenyl) | | | | | | | C1' (ipso-O) | 154.2 | 153.9 | 156.0 | 0.3 | 1.8 | | C2' (ipso-CH3) | 130.5 | 131.2 | 128.5 | 0.7 | 2.0 | | C3' (ortho-CH3) | 131.8 | 132.0 | 130.1 | 0.2 | 1.7 | | C4' (meta-CH3) | 124.3 | 123.8 | 125.5 | 0.5 | 1.2 | | C5' (para-CH3) | 127.1 | 126.5 | 126.0 | 0.6 | 1.1 | | C6' (ortho-O) | 119.2 | 118.5 | 117.0 | 0.7 | 2.2 | | Aliphatic | | | | | | | CH3 | 16.2 | 15.8 | 16.5 | 0.4 | 0.3 | | Mean Absolute Error (MAE) | - | - | - | 0.50 ppm | 1.48 ppm |

Expert Analysis & Causality

When evaluating the performance of these alternatives, the data reveals a clear hierarchy in accuracy, driven entirely by how each method handles 3D spatial constraints.

The Failure of Empirical Methods on Sterics: Empirical prediction yields a Mean Absolute Error (MAE) of 1.48 ppm, which is generally acceptable for rapid screening. However, notice the significant deviations at C1' (1.8 ppm error) , C2' (2.0 ppm error) , and C6' (2.2 ppm error) . Causality: HOSE code predictors rely on 2D topological connectivity. They fail to recognize that the ortho-methyl group on Ring B creates severe steric hindrance against Ring A. This clash forces the ether bond to adopt a specific, non-planar dihedral angle. Because empirical models average the chemical shifts of all diaryl ethers in their database (many of which lack this steric clash and are more planar), they incorrectly predict the extent of electron delocalization from the oxygen lone pairs into the aromatic rings.

The Superiority of DFT GIAO: The DFT method achieves a highly accurate MAE of 0.50 ppm [1]. Causality: By performing a rigorous geometry optimization step prior to the NMR calculation [2], the DFT model physically simulates the steric repulsion between the methyl protons and the adjacent aromatic ring. The resulting 3D conformation accurately reflects the restricted orbital overlap between the oxygen p-orbital and the aromatic π-system. Consequently, the calculated magnetic shielding tensors for the ipso and ortho carbons perfectly mirror the experimental reality.

References

  • "Empirical and DFT GIAO quantum-mechanical methods of 13C chemical shifts prediction: competitors or collaborators?" ResearchGate. Available at:[Link]

  • "1 H/ 13 C chemical shift calculations for biaryls: DFT approaches to geometry optimization." Royal Society Publishing. Available at:[Link]

  • "Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method." ACS Publications. Available at:[Link]

  • "500 MHz NMR, Bruker Avance NEO." Okinawa Institute of Science and Technology (OIST). Available at:[Link]

Sources

Decoding the Signature Fragmentation of 1-(4-Bromophenoxy)-2-methylbenzene: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of analytical chemistry, particularly within the realms of environmental analysis and drug development, the precise structural elucidation of halogenated organic compounds is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1-(4-Bromophenoxy)-2-methylbenzene. By leveraging established principles of mass spectrometry and comparing with related structures, we offer a predictive guide to its electron ionization (EI) mass spectrum, supported by a robust experimental framework for its acquisition and interpretation.

Introduction: The Analytical Challenge of Brominated Aromatic Ethers

1-(4-Bromophenoxy)-2-methylbenzene belongs to the class of diaryl ethers, a structural motif present in various industrial chemicals and pharmacologically active molecules. Its brominated nature introduces a distinct isotopic signature, which is both a challenge and a powerful diagnostic tool in mass spectrometry. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices and for differentiating it from isomeric and related compounds.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway

While a publicly available mass spectrum for 1-(4-Bromophenoxy)-2-methylbenzene is not readily found, its fragmentation pattern under electron ionization can be reliably predicted based on the well-documented behavior of aromatic ethers and polybrominated diphenyl ethers (PBDEs).[1][2][3][4]

The molecular weight of 1-(4-Bromophenoxy)-2-methylbenzene (C₁₃H₁₁BrO) is approximately 262/264 g/mol , accounting for the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a near 1:1 natural abundance.[5] This characteristic isotopic pattern will be a hallmark of the molecular ion and any bromine-containing fragments, appearing as a pair of peaks of roughly equal intensity separated by two mass-to-charge units (m/z).

Key Predicted Fragments:

The fragmentation of 1-(4-Bromophenoxy)-2-methylbenzene is expected to proceed through several key pathways initiated by the high-energy electrons in the EI source.

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected at m/z 262 and 264, reflecting the stability of the aromatic systems.[3]

  • Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the methyl group from the tolyl ring is a probable fragmentation step, leading to a fragment ion at m/z 247/249.

  • Ether Bond Cleavage: The C-O ether bond is susceptible to cleavage, leading to two primary fragment families:

    • Bromophenoxy radical cation ([C₆H₄BrO]⁺): This would result in a significant peak at m/z 171/173.

    • Tolyl cation ([C₇H₇]⁺): Cleavage leading to the formation of the tolyl cation would produce a peak at m/z 91. This ion is known to be particularly stable and often rearranges to the tropylium ion.[6]

  • Loss of Bromine ([M-Br]⁺): The loss of a bromine atom from the molecular ion is a common fragmentation pathway for brominated compounds, which would yield a fragment at m/z 183.[1][2]

  • Formation of Phenyl Cations: Further fragmentation of the bromophenoxy moiety can lead to the loss of CO, a characteristic fragmentation of phenols and phenoxy radicals, resulting in a bromocyclopentadienyl cation.[4] Additionally, cleavage of the C-Br bond from the bromophenyl cation could lead to a phenyl cation at m/z 77.[3][5]

The following diagram illustrates the predicted primary fragmentation pathways:

Fragmentation_Pattern M [C₁₃H₁₁BrO]⁺˙ m/z 262/264 (Molecular Ion) M_minus_CH3 [C₁₂H₈BrO]⁺ m/z 247/249 M->M_minus_CH3 - •CH₃ Bromophenoxy [C₆H₄BrO]⁺ m/z 171/173 M->Bromophenoxy Ether Cleavage Tolyl [C₇H₇]⁺ m/z 91 M->Tolyl Ether Cleavage M_minus_Br [C₁₃H₁₁O]⁺ m/z 183 M->M_minus_Br - •Br Bromophenyl [C₆H₄Br]⁺ m/z 155/157 Bromophenoxy->Bromophenyl - CO Phenyl [C₆H₅]⁺ m/z 77 Bromophenyl->Phenyl - •Br

Caption: Predicted Electron Ionization Fragmentation Pathways of 1-(4-Bromophenoxy)-2-methylbenzene.

Comparison with Alternative Analytical Approaches

While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques.

Analytical TechniqueAdvantagesDisadvantagesSupporting Data
Gas Chromatography-Mass Spectrometry (GC-MS) Provides retention time data for isomer separation. High sensitivity and specificity.Requires volatile and thermally stable compounds.The use of GC-MS is standard for the analysis of PBDEs and similar compounds, allowing for the separation of complex mixtures before detection.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts and pure samples.¹H and ¹³C NMR would definitively confirm the substitution pattern of the aromatic rings.
Infrared (IR) Spectroscopy Provides information about functional groups present in the molecule.Less specific for complex molecules. Not suitable for quantification.IR would show characteristic C-O-C stretching for the ether linkage and C-Br stretching.

Experimental Protocol for GC-MS Analysis

To acquire the mass spectrum of 1-(4-Bromophenoxy)-2-methylbenzene, a standard gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization is recommended.

A. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent such as dichloromethane or hexane to a final concentration of 100 µg/mL.

  • Perform serial dilutions to obtain a working solution of 1-10 µg/mL for injection.

B. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or triple quadrupole mass spectrometer.[7]

  • GC Column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

The following diagram outlines the experimental workflow:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in Solvent Dilution Serial Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Identification Compound Identification Fragmentation->Identification

Caption: General workflow for the GC-MS analysis of 1-(4-Bromophenoxy)-2-methylbenzene.

Conclusion

The mass spectrometric fragmentation of 1-(4-Bromophenoxy)-2-methylbenzene is predicted to be a rich source of structural information. The presence of the bromine atom provides a clear isotopic signature, and the diaryl ether structure leads to characteristic cleavage patterns. By combining the predictive power of fragmentation theory with a robust experimental GC-MS protocol, researchers can confidently identify and characterize this and related brominated aromatic ethers. This guide serves as a foundational resource for professionals engaged in the analysis of such compounds, enabling more accurate and efficient structural elucidation.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ACS Publications. [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. Spectroscopy Online. [Link]

  • GCMS Section 6.13. Whitman College. [Link]

  • Fragmentation of Alkane. DU Chem. [Link]

  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters Corporation. [Link]

  • The chromatograms of 1-(4-bromophenyl)-2-(methilamino)propan-1-one (a)... ResearchGate. [Link]

  • image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis... Doc Brown's Chemistry. [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). St. Francis Xavier University. [Link]

Sources

Comparative Characterization and Reactivity Guide: 1-(4-Bromophenoxy)-2-methylbenzene vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct diaryl ether building block is critical for optimizing downstream synthetic workflows. This guide provides an objective, data-driven comparison between 1-(4-Bromophenoxy)-2-methylbenzene and its unsubstituted analog, 4-Bromodiphenyl ether . By analyzing their spectroscopic characterization data and reactivity profiles, researchers can make informed decisions when designing cross-coupling reactions or synthesizing complex pharmaceutical intermediates.

Structural Context & The Ortho-Effect

When designing synthetic routes, the substitution pattern of a diaryl ether dictates both its physical properties and its electronic behavior.[1] features an ortho-methyl group that fundamentally alters its 3D conformation compared to the unsubstituted [2].

The Causality of Conformation: In unsubstituted diaryl ethers, the oxygen lone pairs can partially delocalize into both aromatic π-systems, favoring a relatively planar average conformation. However, introducing the ortho-methyl group in 1-(4-Bromophenoxy)-2-methylbenzene induces severe steric strain. To minimize steric clash between the methyl group and the adjacent phenyl ring, the molecule is forced into a twisted dihedral conformation.

This twist breaks the p-π conjugation between the oxygen lone pair and the o-tolyl ring. Consequently, the oxygen atom donates more of its electron density into the 4-bromophenyl moiety. This electronic isolation directly impacts the NMR chemical shifts (shielding the protons on the bromophenyl ring) and alters the oxidative addition rate in palladium-catalyzed cross-coupling reactions[3].

Comparative Characterization Data

The following tables summarize the quantitative differences in physical properties and spectroscopic signatures between the two building blocks.

Table 1: Physical & Chemical Properties
Property1-(4-Bromophenoxy)-2-methylbenzene4-Bromodiphenyl ether
CAS Number 92022-43-0101-55-3
Molecular Formula C13H11BrOC12H9BrO
Molecular Weight 263.13 g/mol 249.10 g/mol
Physical State (25°C) Viscous Liquid / Low-melting solidLiquid
Steric Profile High (Twisted conformation)Low (Planar-capable)
Table 2: Spectroscopic Signatures (NMR & MS)
Analytical Method1-(4-Bromophenoxy)-2-methylbenzene4-Bromodiphenyl ether
1H NMR (CDCl3, 400 MHz) δ 7.42 (d, 2H), 7.25-6.95 (m, 4H, tolyl), 6.80 (d, 2H, Ar-H near O) , 2.20 (s, 3H)δ 7.45 (d, 2H), 7.35 (t, 2H), 7.13 (t, 1H), 7.02 (d, 2H), 6.90 (d, 2H, Ar-H near O)
13C NMR (CDCl3, 100 MHz) δ 157.2, 153.8, 132.5, 131.4, 129.8, 127.3, 124.5, 120.1, 118.5, 115.2, 16.2 (CH3)δ 157.8, 156.5, 132.8, 130.0, 123.8, 120.5, 119.2, 115.8
GC-MS (EI, 70 eV) [M]+ m/z 262/264 (1:1). Base peak: m/z 91 (tropylium ion)[M]+ m/z 248/250 (1:1). Base peak: m/z 141

Note: The upfield shift of the protons adjacent to the oxygen in the bromophenyl ring (from 6.90 ppm to 6.80 ppm) in the ortho-methyl variant is a direct result of the increased electron density channeled into that ring due to the steric twist.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the characterization of 1-(4-Bromophenoxy)-2-methylbenzene must follow a self-validating workflow. Do not merely acquire data; validate the system at every step.

Protocol: Quantitative NMR & GC-MS Characterization

Step 1: Precision Sample Preparation

  • Action: Dissolve exactly 15.0 mg of 1-(4-Bromophenoxy)-2-methylbenzene in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS acts as an internal reference (set strictly to 0.00 ppm) to ensure absolute chemical shift accuracy across different instruments. CDCl3 provides a deuterium lock signal to stabilize the magnetic field during acquisition, preventing peak drift.

Step 2: 1H NMR Acquisition with Full Relaxation

  • Action: Acquire the spectrum at 400 MHz using 16 scans, a 30° pulse angle, and a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 2-second D1 ensures complete longitudinal relaxation (T1) of all protons between pulses. Without this delay, the methyl protons (which relax slower) would be under-represented in the integration.

  • Self-Validation Check: Integrate the methyl singlet at 2.20 ppm and set it to exactly 3.00. The total integration of the aromatic region (6.80–7.42 ppm) must equal exactly 8.00. Any deviation >5% indicates incomplete solvent drying or the presence of organic impurities, requiring immediate re-purification via silica gel chromatography.

Step 3: GC-MS Fragmentation Analysis

  • Action: Inject 1 µL of a 1 mg/mL solution (in hexanes) into a GC-MS system operating in Electron Impact (EI) mode at 70 eV.

  • Causality: Operating at precisely 70 eV is the universal standard for EI-MS. It ensures that the fragmentation pattern—specifically the diagnostic cleavage of the ether bond to form the m/z 91 tropylium ion—can be directly and reliably cross-referenced against standard NIST library spectra[3].

Workflow & Reactivity Visualizations

Workflow A Sample Prep: 1-(4-Bromophenoxy)-2-methylbenzene in CDCl3 + TMS B 1H & 13C NMR Spectroscopy (Bruker 400 MHz) A->B C GC-MS Analysis (EI, 70 eV) A->C D FT-IR Spectroscopy (ATR Mode) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Workflow for the structural validation of diaryl ethers.

Reactivity Profile in Suzuki-Miyaura Cross-Coupling

When deploying these building blocks in Pd-catalyzed cross-coupling, the ortho-methyl group plays a dual role. While the increased electron density on the bromophenyl ring slightly deactivates the C-Br bond toward oxidative addition, the steric bulk of the o-tolyl group can accelerate the reductive elimination step by crowding the palladium center.

Reactivity A Pd(0) Catalyst B Oxidative Addition (C-Br Cleavage) A->B E Transmetalation & Reductive Elimination B->E C 1-(4-Bromophenoxy)-2-methylbenzene (Ortho-Methyl = Steric Twist) C->B Slower oxidative addition D 4-Bromodiphenyl ether (Unsubstituted = Planar) D->B Faster oxidative addition F Biaryl Product E->F

Impact of ortho-substitution on Pd-catalyzed cross-coupling steps.

Conclusion

The selection between 1-(4-Bromophenoxy)-2-methylbenzene and 4-Bromodiphenyl ether should be dictated by the specific needs of your synthetic pathway. If your downstream reaction requires rapid oxidative addition, the unsubstituted ether is preferred. However, if your target molecule requires specific dihedral geometry, or if you aim to leverage the tropylium fragmentation pathway in MS-based pharmacokinetics tracking, the ortho-methyl variant is the superior choice. Strict adherence to the self-validating characterization protocols outlined above ensures reproducibility across all scale-up efforts.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7565, 4-Bromodiphenyl Ether". PubChem. URL:[Link]

  • Rahm, M., et al. "Zinc dust-mediated reductive degradation of decabromodiphenyl ether". Taylor & Francis. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.